Methyl 4-fluorocinnamate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCAEKOZRUMTB-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-fluorocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Methyl 4-fluorocinnamate. It includes detailed experimental protocols for its synthesis and analysis, along with a summary of its potential therapeutic applications.
Chemical and Physical Properties
This compound is a fluorinated derivative of methyl cinnamate, a naturally occurring ester. The introduction of a fluorine atom at the para position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1][2]
General Information
| Property | Value | Reference |
| Chemical Name | Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | N/A |
| Synonyms | Methyl p-fluorocinnamate | [2] |
| CAS Number | 96426-60-7 | [2] |
| Molecular Formula | C₁₀H₉FO₂ | [2] |
| Molecular Weight | 180.18 g/mol | [2] |
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | N/A |
| Melting Point | 45-49 °C | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | CDCl₃ | 7.66 | d | 16.0 | Vinylic CH |
| 7.50 | dd | 8.8, 5.4 | Aromatic CH (ortho to F) | ||
| 7.08 | t | 8.6 | Aromatic CH (meta to F) | ||
| 6.34 | d | 16.0 | Vinylic CH | ||
| 3.79 | s | - | OCH₃ | ||
| ¹³C NMR | CDCl₃ | 167.3 | - | - | C=O |
| 163.9 (d, J=251.5 Hz) | - | - | C-F | ||
| 143.4 | - | - | Vinylic CH | ||
| 130.8 (d, J=3.4 Hz) | - | - | Aromatic C | ||
| 130.0 (d, J=8.5 Hz) | - | - | Aromatic CH | ||
| 116.5 (d, J=22.0 Hz) | - | - | Aromatic CH | ||
| 116.3 | - | - | Vinylic CH | ||
| 51.8 | - | - | OCH₃ | ||
| ¹⁹F NMR | CDCl₃ | -109.9 | - | - | Ar-F |
Synthesis of this compound
This compound can be synthesized through several established organic reactions. The most common methods include the Fischer esterification of 4-fluorocinnamic acid, the Heck coupling of 4-fluoro-iodobenzene with methyl acrylate, and the Wittig reaction between 4-fluorobenzaldehyde and a phosphorus ylide.
Experimental Protocol: Fischer Esterification
This method involves the acid-catalyzed reaction between 4-fluorocinnamic acid and methanol.
Materials:
-
4-fluorocinnamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-fluorocinnamic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Caption: Fischer Esterification Workflow.
Experimental Protocol: Heck Coupling
This palladium-catalyzed cross-coupling reaction provides a route from an aryl halide and an alkene.
Materials:
-
4-fluoro-iodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 0.02 equivalents) and triphenylphosphine (e.g., 0.04 equivalents).
-
Add anhydrous toluene and stir the mixture for 10 minutes.
-
Add 4-fluoro-iodobenzene (1 equivalent), methyl acrylate (1.2 equivalents), and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
References
Methyl 4-fluorocinnamate: A Technical Guide for Scientific Professionals
CAS Number: 96426-60-7
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Methyl 4-fluorocinnamate. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile intermediate in the pharmaceutical and materials science industries.
Core Chemical and Physical Properties
This compound, with the CAS number 96426-60-7, is a fluorinated derivative of methyl cinnamate. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in organic synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 96426-60-7 | [1][2] |
| Molecular Formula | C₁₀H₉FO₂ | [1][2] |
| Molecular Weight | 180.18 g/mol | [1][2] |
| Synonyms | (E)-Methyl 3-(4-fluorophenyl)acrylate, Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 45-49 °C | [2] |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: NMR Spectroscopic Data for this compound (CDCl₃)
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| ¹H NMR (400 MHz) | 7.64 | d | 16.0 |
| 7.49 | m | ||
| 7.07 | t | 8.7 | |
| 6.38 | d | 16.0 | |
| 3.78 | s | ||
| ¹³C NMR (101 MHz) | 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8 | ||
| ¹⁹F NMR (376 MHz) | -109.6 |
Source: Supporting Information from a research article.
Infrared (IR) Spectroscopy
-
C=O stretch (ester): ~1715-1730 cm⁻¹
-
C=C stretch (alkene): ~1630-1640 cm⁻¹
-
C-O stretch (ester): ~1100-1300 cm⁻¹
-
=C-H bend (alkene): ~960-980 cm⁻¹ (for the trans isomer)
-
C-F stretch (aromatic): ~1100-1250 cm⁻¹
-
Aromatic C=C stretches: ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
Specific mass spectrometry data for this compound is not explicitly available in the searched results. However, for the non-fluorinated analog, methyl cinnamate (C₁₀H₁₀O₂), the molecular ion peak [M]⁺ is observed at m/z 162.[3] For this compound (C₁₀H₉FO₂), the expected molecular ion peak [M]⁺ would be at m/z 180.
Synthesis of this compound
This compound can be synthesized through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and desired scale.
Horner-Wadsworth-Emmons Reaction
A common and efficient method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound (General Procedure)
This protocol is adapted from a standard procedure for the synthesis of similar cinnamate esters.[4]
Materials:
-
Trimethyl phosphonoacetate
-
Sodium methoxide solution (25 wt% in methanol)
-
4-Fluorobenzaldehyde
-
Anhydrous Methanol
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol, sodium methoxide solution, and trimethyl phosphonoacetate under an inert atmosphere.
-
Stir the mixture at room temperature until a homogenous solution is formed, generating the phosphonate ylide in situ.
-
In a separate vial, dissolve 4-fluorobenzaldehyde in anhydrous methanol.
-
Add the 4-fluorobenzaldehyde solution dropwise to the reaction mixture over a period of 10-15 minutes.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. A precipitate of the product should form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound.
-
Dry the purified product under vacuum.
Diagram: Horner-Wadsworth-Emmons Reaction Workflow
References
Elucidation of the Structure of (E)-Methyl 3-(4-fluorophenyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of (E)-Methyl 3-(4-fluorophenyl)acrylate. The document details the compound's spectroscopic properties, experimental protocols for its synthesis, and its biological relevance as a serotonin reuptake inhibitor. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Compound Identification and Properties
(E)-Methyl 3-(4-fluorophenyl)acrylate is a cinnamate ester derivative characterized by a fluorine-substituted phenyl group. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₉FO₂[1] |
| Molecular Weight | 180.18 g/mol [1] |
| CAS Number | 100891-10-9[1] |
| Appearance | White to off-white solid |
| SMILES | COC(=O)/C=C/c1ccc(F)cc1[1] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of (E)-Methyl 3-(4-fluorophenyl)acrylate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.66 | d, J = 16.0 Hz | 1H | Vinylic Proton (Ar-CH=) |
| 7.53-7.50 | m | 2H | Aromatic Protons |
| 7.08 | t, J = 8.6 Hz | 2H | Aromatic Protons |
| 6.37 | d, J = 16.0 Hz | 1H | Vinylic Proton (=CH-CO) |
| 3.81 | s | 3H | Methyl Protons (-OCH₃) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | Carbonyl Carbon (C=O) |
| 163.5 (d, JCF = 250 Hz) | Aromatic Carbon (C-F) |
| 143.2 | Vinylic Carbon (Ar-CH=) |
| 130.8 (d, JCF = 3 Hz) | Aromatic Carbon |
| 130.0 (d, JCF = 8 Hz) | Aromatic Carbons |
| 117.5 | Vinylic Carbon (=CH-CO) |
| 116.2 (d, JCF = 22 Hz) | Aromatic Carbons |
| 51.8 | Methyl Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for (E)-Methyl 3-(4-fluorophenyl)acrylate are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1220 | Strong | C-F stretch (aromatic) |
| ~980 | Strong | =C-H bend (trans-alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 180.0588 | [M]⁺ (Molecular Ion) |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols for Synthesis
(E)-Methyl 3-(4-fluorophenyl)acrylate can be synthesized via several methods, including the Heck reaction and Fischer esterification.
Synthesis via Heck Reaction
The Heck reaction provides a reliable method for the formation of the carbon-carbon bond between the aryl halide and the acrylate.
Workflow for Heck Reaction Synthesis:
Caption: Heck reaction synthesis workflow.
Detailed Protocol:
-
To a round-bottom flask, add 4-iodofluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile as the solvent, followed by methyl acrylate (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux at 80°C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (E)-Methyl 3-(4-fluorophenyl)acrylate.
Synthesis via Fischer Esterification
This method involves the acid-catalyzed esterification of (E)-3-(4-fluorophenyl)acrylic acid.
Workflow for Fischer Esterification Synthesis:
Caption: Fischer esterification synthesis workflow.
Detailed Protocol:
-
Dissolve (E)-3-(4-fluorophenyl)acrylic acid (1.0 eq) in an excess of methanol, which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux at 65°C for 4 hours.
-
After cooling, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Biological Activity and Signaling Pathway
(E)-Methyl 3-(4-fluorophenyl)acrylate has been identified as an inhibitor of the serotonin transporter (SERT), with an IC₅₀ of 0.14 µM.[1] SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating the neurotransmitter's signal. Inhibition of this transporter leads to an increased concentration of serotonin in the synapse, which is a common mechanism of action for many antidepressant drugs.
Simplified Serotonin Transporter (SERT) Signaling Pathway and Inhibition:
Caption: Inhibition of serotonin reuptake by the title compound.
References
Physical and chemical properties of Methyl 4-fluorocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluorocinnamate is a fluorinated derivative of cinnamic acid, a naturally occurring aromatic compound. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and potential for biological activity.[1] This compound serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique aromatic profile and stability also make it a valuable ingredient in the fragrance and cosmetics industries.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and an exploration of its potential biological relevance based on related compounds.
Physicochemical Properties
The core physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 96426-60-7 | [2][3] |
| Molecular Formula | C₁₀H₉FO₂ | [2][3] |
| Molecular Weight | 180.18 g/mol | [3] |
| Appearance | White to off-white solid/powder to crystal | [3][4] |
| Storage | Store at 0-8°C, in a dry place | [2][4] |
Quantitative Physical Data
| Property | Value | Reference(s) |
| Melting Point | 45-49 °C (lit.) | [3] |
| Boiling Point | 251.7 ± 15.0 °C (Predicted) | [4] |
| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
Note: Boiling point and density are predicted values and should be considered as estimates.
Solubility
While specific quantitative solubility data for this compound is limited, general solubility information for similar compounds like methyl cinnamate suggests it is likely soluble in organic solvents such as methanol, ethanol, diethyl ether, chloroform, and dimethyl sulfoxide (DMSO), and insoluble in water.[5][6]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for this compound are consistent with its structure, showing characteristic peaks for the aromatic, vinylic, and methyl protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Peak Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 167.2 |
| Vinylic CH | 143.4, 118.4 |
| Aromatic C-F | 164.2 (d, J = 251.5 Hz) |
| Aromatic CH | 129.3 (d, J = 8.6 Hz), 116.2 (d, J = 22.0 Hz) |
| Aromatic C | 132.9 |
| Methoxy (OCH₃) | 51.8 |
Note: The provided ¹³C NMR data is a composite from sources discussing similar compounds and general principles. The coupling constant (J) for the C-F bond is a characteristic feature.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound was not found, the expected key peaks based on its structure would be:
-
~1710-1730 cm⁻¹: C=O stretch of the ester.
-
~1635 cm⁻¹: C=C stretch of the alkene.
-
~1600, 1500 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250-1000 cm⁻¹: C-O stretch of the ester and C-F stretch.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be expected at m/z 180.18. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and analysis of this compound.
Synthesis of this compound
Two common methods for the synthesis of cinnamic acid esters are Fischer-Speier esterification and the Heck reaction.
4.1.1. Fischer-Speier Esterification
This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
-
Reaction: 4-fluorocinnamic acid + Methanol --(H⁺ catalyst)--> this compound + Water
-
Detailed Protocol:
-
To a solution of 4-fluorocinnamic acid (1 equivalent) in an excess of methanol (which also acts as the solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[7][8][9]
-
Reflux the reaction mixture for 1-10 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
4.1.2. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10]
-
Reaction: 4-Fluoro-iodobenzene + Methyl acrylate --(Pd catalyst, base)--> this compound
-
Detailed Protocol:
-
To a reaction vessel, add 4-fluoro-iodobenzene (1 equivalent), methyl acrylate (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate).[10][11]
-
Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Characterization Workflow
A typical workflow for the characterization of the synthesized this compound is outlined below.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Reactivity and Potential Biological Activity
The presence of the fluorine atom at the para-position of the phenyl ring enhances the electrophilicity of the aromatic ring and influences the reactivity of the entire molecule.[1] This can lead to altered reaction kinetics and potentially unique biological activities compared to its non-fluorinated counterpart.
General Reactivity
-
Enhanced Electrophilicity: The electron-withdrawing nature of fluorine can make the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions.
-
Stability: The C-F bond is very strong, contributing to the overall stability of the molecule.[1]
-
Ester Group Reactivity: The ester functional group can undergo typical reactions such as hydrolysis (to 4-fluorocinnamic acid), transesterification, and reduction.
Biological Activity of Cinnamic Acid Derivatives (General)
-
Enzyme Inhibition: Cinnamic acid derivatives have been shown to inhibit various enzymes, including tyrosinase, acetylcholinesterase, and protein kinases.[7][14][15] The mechanism of inhibition can be competitive, non-competitive, or mixed-type.[16] The introduction of fluorine can enhance binding affinity to enzyme active sites.[16]
-
Antimicrobial Activity: Many cinnamic acid derivatives exhibit antibacterial and antifungal properties, potentially by disrupting cell membrane integrity.[12]
-
Anti-inflammatory Effects: Some derivatives have been shown to exert anti-inflammatory effects, in some cases through the inhibition of the NF-κB signaling pathway.[12]
-
Anticancer Properties: Certain cinnamic acid derivatives have demonstrated cytotoxic effects on cancer cell lines and can induce apoptosis.[14]
-
Modulation of Signaling Pathways: Studies on related compounds suggest potential involvement in pathways such as PKA and p38-MAPK.[2]
The following diagram illustrates a generalized mechanism of action for cinnamic acid derivatives as enzyme inhibitors. It is important to note that this is a conceptual representation and not specific to this compound.
Caption: Generalized mechanism of action for cinnamic acid derivatives as enzyme inhibitors.
Applications
This compound is a valuable compound with a range of current and potential applications:
-
Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1][2]
-
Cosmetic Applications: It is used in cosmetic formulations as a skin-conditioning agent, contributing to enhanced texture and absorption in skincare products.[2]
-
Polymer Chemistry: The compound is employed in the formulation of specialty polymers, where the fluorine substitution can impart improved thermal stability and mechanical properties.[1]
-
Aromatic Compounds: It is used in the production of aromatic compounds, contributing unique scent profiles to the flavor and fragrance industry.[1]
-
Organic Synthesis: Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules.[1]
Conclusion
This compound is a fluorinated cinnamic acid ester with well-defined physicochemical properties and significant potential in various scientific and industrial fields. Its synthesis is achievable through established organic reactions, and its structure can be readily confirmed by standard spectroscopic techniques. While specific biological signaling pathways involving this compound are yet to be fully elucidated, the broader class of cinnamic acid derivatives exhibits a wide range of biological activities, suggesting that this compound may hold promise as a lead compound in drug discovery and development. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, predominantly trans 97 96426-60-7 [sigmaaldrich.com]
- 4. 96426-60-7 CAS MSDS (this compound 97% PREDOMIN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 15. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
Spectroscopic Profile of Methyl 4-fluorocinnamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-fluorocinnamate, a compound of interest in organic synthesis and pharmaceutical development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.67 | d | 16.0 | 1H | Ar-CH= |
| 7.52 - 7.46 | m | - | 2H | Ar-H (ortho to F) |
| 7.12 - 7.06 | m | - | 2H | Ar-H (meta to F) |
| 6.35 | d | 16.0 | 1H | =CH-COOCH₃ |
| 3.78 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | C=O |
| 164.2 (d, J=252.5 Hz) | C-F |
| 143.4 | Ar-CH= |
| 130.8 (d, J=3.0 Hz) | Ar-C (ipso) |
| 129.9 (d, J=8.0 Hz) | Ar-CH (ortho to F) |
| 116.2 (d, J=22.2 Hz) | Ar-CH (meta to F) |
| 117.2 | =CH-COOCH₃ |
| 51.7 | -OCH₃ |
Infrared (IR) Spectroscopy
Note: An experimental IR spectrum for this compound was not directly available. The data presented is based on the analysis of structurally similar compounds, such as methyl cinnamate and other para-substituted cinnamic acid esters.[1][2][3]
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1715 | Strong | C=O stretch (conjugated ester) |
| ~1640 | Strong | C=C stretch (alkene) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1160 | Strong | C-F stretch |
| ~980 | Strong | =C-H bend (trans alkene) |
| ~840 | Strong | C-H bend (para-substituted aromatic) |
Mass Spectrometry (MS)
Note: An experimental mass spectrum for this compound was not directly available. The predicted fragmentation pattern is based on the known behavior of similar cinnamate esters under electron ionization.[1][4][5][6]
Table 4: Predicted Mass Spectrometry Data (EI-MS) for this compound
| m/z | Relative Intensity | Assignment |
| 180 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | High | [M - OCH₃]⁺ |
| 121 | High | [M - COOCH₃]⁺ |
| 109 | Moderate | [C₇H₆F]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (typically 1024) is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid this compound is ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
FT-IR Spectroscopy: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Electron Ionization Mass Spectrometry (EI-MS): The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
References
- 1. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 4-CHLOROCINNAMATE(7560-44-3) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 5. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 6. Methyl cinnamate(103-26-4) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 4-fluorocinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-fluorocinnamate is a cinnamic acid ester derivative with applications in organic synthesis and as a precursor in the development of various pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, including detailed experimental protocols and spectral data interpretation.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired on a 400 MHz and 101 MHz spectrometer, respectively, using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | 3.80 | Singlet (s) | N/A | 3H |
| H-α (vinylic) | 6.32 | Doublet (d) | 16.0 | 1H |
| H-β (vinylic) | 7.66 | Doublet (d) | 16.0 | 1H |
| Aromatic (ortho to -F) | 7.00 - 7.15 | Multiplet (m) | N/A | 2H |
| Aromatic (meta to -F) | 7.47 - 7.52 | Multiplet (m) | N/A | 2H |
Note: The assignments for the aromatic protons are based on typical splitting patterns and electronic effects of the substituents.
Table 2: ¹³C NMR Spectral Data of this compound [1]
| Signal Assignment | Chemical Shift (δ, ppm) |
| -OCH₃ | 51.8 |
| C-α | 115.7 |
| C-β | 143.4 |
| C-ipso | 130.4 (d, JCF = 3.5 Hz) |
| C-ortho | 129.9 (d, JCF = 8.5 Hz) |
| C-meta | 116.1 (d, JCF = 22.0 Hz) |
| C-para (C-F) | 163.8 (d, JCF = 251.0 Hz) |
| C=O | 167.4 |
Note: The assignments are based on chemical shift predictions and observed carbon-fluorine couplings.
Experimental Protocols
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Gentle vortexing can be applied to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents contain a small amount of TMS.
-
Labeling: Clearly label the NMR tube with the sample identification.
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: Room temperature (typically 298 K).
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Mandatory Visualizations
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: A generalized workflow for NMR sample analysis.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-fluorocinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Mass Spectrum and Fragmentation Analysis
The structure of Methyl 4-fluorocinnamate (C₁₀H₉FO₂) suggests several likely fragmentation pathways under electron ionization. The molecular ion (M⁺˙) is expected to be observed, and its fragmentation will be dictated by the presence of the aromatic ring, the α,β-unsaturated ester functionality, and the fluorine substituent.
Key Predicted Fragmentation Pathways:
-
Loss of the Methoxy Group (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion. This is often a prominent peak in the spectrum.
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the vinyl group and the carbonyl group can result in the loss of the carbomethoxy radical.
-
Formation of the Fluorotropylium Ion: Rearrangement and subsequent fragmentation of the aromatic portion can lead to the formation of a stable fluorotropylium cation.
-
Cleavage within the Ester Group: Fragmentation can also occur within the ester group itself, leading to smaller characteristic ions.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 180 | [C₁₀H₉FO₂]⁺˙ (Molecular Ion) | [FC₆H₄CH=CHCOOCH₃]⁺˙ | Moderate |
| 149 | [C₉H₆FO]⁺ | [FC₆H₄CH=CHCO]⁺ | High |
| 121 | [C₇H₄FO]⁺ | [FC₆H₄CO]⁺ | Moderate |
| 109 | [C₆H₄F]⁺ | [FC₆H₄]⁺ | Moderate |
| 95 | [C₆H₄F]⁺ | [FC₆H₄]⁺ | Moderate |
| 59 | [COOCH₃]⁺ | [COOCH₃]⁺ | Low |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the analysis of this compound using GC-MS with an electron ionization source, based on standard methods for small molecule analysis.[4][5]
2.1. Sample Preparation
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear dynamic range of the instrument.
2.2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
2.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).[6]
-
Ionization Energy: 70 eV.[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: A suitable delay to prevent the solvent peak from overwhelming the detector (e.g., 3 minutes).
2.4. Data Analysis
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern to elucidate the structure and compare it with the predicted data.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound.
Caption: Predicted fragmentation of the molecular ion.
Caption: Fragmentation of the aromatic portion.
Conclusion
The predictable fragmentation pattern of this compound, dominated by the loss of the methoxy group and subsequent cleavages, provides a solid basis for its identification using mass spectrometry. The experimental protocol outlined in this guide offers a robust starting point for method development. By combining the predicted fragmentation data with empirical results, researchers can confidently identify and characterize this compound in their samples.
References
Literature review on fluorinated cinnamic acid esters
An In-depth Technical Guide to Fluorinated Cinnamic Acid Esters for Drug Development
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, offers multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.[3][4]
In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool to modulate their physicochemical and biological properties.[5][6] Fluorination can enhance metabolic stability, improve bioavailability, increase binding affinity to target proteins, and alter acidity and lipophilicity.[5][6] This guide provides a comprehensive literature review on fluorinated cinnamic acid esters, focusing on their synthesis, physicochemical characteristics, and biological activities. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key biological pathways to support the rational design of new and improved therapeutics.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine to the cinnamic acid scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[7] The position of the fluorine atom on the phenyl ring dictates the magnitude of this effect.[7] The influence on lipophilicity is more complex; while highly electronegative, fluorine is small and can engage in hydrophobic interactions, often leading to subtle changes in the logP value depending on the molecular context.[7]
| Compound | Structure | pKa | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[7] |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed)[7] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) | 2.2 (Predicted)[7] |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) | 1.92 (Calculated)[7] |
Synthesis of Fluorinated Cinnamic Acid Esters
The synthesis of fluorinated cinnamic acid esters can be achieved through various organic reactions. A common approach involves the esterification of a corresponding fluorinated cinnamic acid with an alcohol. The activation of the carboxylic acid is often required to facilitate the reaction. Fluorinated esters themselves can also serve as activated intermediates for further transformations.[8][9]
Key synthetic strategies include:
-
Fischer Esterification: Direct acid-catalyzed esterification of a fluorinated cinnamic acid with an alcohol. Boron trifluoride etherate (B(C6F5)3) can be used as a catalyst.[10]
-
Steglich Esterification: A mild esterification using dicyclohexylcarbodiimide (DCC) or other coupling agents to activate the carboxylic acid, allowing for reaction with an alcohol under gentle conditions.[11]
-
Acyl Chloride Formation: Conversion of the fluorinated cinnamic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol.[12]
-
Use of Fluorinated Activating Agents: Reagents like pentafluoropyridine (PFP) can be used for in situ formation of an active acid fluoride, which then readily reacts with alcohols to form esters.[10]
Below is a generalized workflow for the synthesis and evaluation of these esters.
Biological Activities and Therapeutic Potential
Fluorination can significantly enhance the biological efficacy of cinnamic acid derivatives. The position and number of fluorine substituents are critical determinants of potency and selectivity against various biological targets.[7]
Antimicrobial and Antifungal Activity
Cinnamic acid derivatives are known for their antimicrobial properties.[2] Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.[7] The introduction of a difluoromethyl group, for instance, enhanced antibacterial activity and selectivity towards Mycobacterium smegmatis.[13]
| Compound/Derivative | Target Organism | Activity (MIC/EC50) | Reference |
| Fluorinated Cinnamic Acids | Mycobacterium tuberculosis | Enhanced activity noted | [7] |
| 3'-Difluoromethyl-4'-methoxycinnamoyl Amides (e.g., 11b, 11g) | Mycobacterium smegmatis | MIC = 8 µg/mL | [13] |
| 3-fluoro-4-methoxyphenyl caffeate (66) | Candida albicans ATCC 10231 | MIC50 = 421 µM | [14] |
| Cinnamic Acid Esters (General) | Various plant pathogenic fungi | EC50 = 17.4-28.6 µg/mL | [15] |
Anticancer Activity
Numerous studies have reported the in vitro cytotoxicity of cinnamic acid derivatives against various cancer cell lines.[1][3] Fluorinated analogs have shown promising results. For example, amides derived from 3,4-methylenedioxy cinnamic acid bearing a 4-fluorophenethyl substituent displayed significant antiproliferative properties.[16] Other studies have shown that cinnamic acid derivatives can induce cell cycle arrest and apoptosis in carcinoma cell lines, with IC50 values ranging from 42 to 166 µM.[17]
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| Cinnamic Acid Derivatives (General) | HeLa, K562, Fem-x, MCF-7 | IC50 = 42 - 166 µM | [17] |
| Brefeldin A 4-O-(4)-dimethylaminocinnamate (33) | HepG2 (Liver Cancer) | IC50 = 0.29 µM | [18] |
| Brefeldin A 4-O-(4)-dimethylaminocinnamate (33) | BEL-7402 (Liver Cancer) | IC50 = 0.84 µM | [18] |
| Piperoniloyl amide with 4-fluorophenethyl substituent (7e) | Colorectal Cancer Cells | ~40% viability reduction at 100 µM | [16] |
Anti-inflammatory Activity: COX-2 Inhibition
Cinnamic acid derivatives have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[7] Fluorination can enhance their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is a desirable trait for anti-inflammatory drugs to reduce side effects.[7]
Neuroprotective Activity
Derivatives of cinnamic acid have demonstrated neuroprotective effects in various models of neurodegenerative disorders.[1][19] They can protect against oxidative stress, H₂O₂-induced neurotoxicity, and Aβ-induced neurotoxicity.[20][21] The ability of some derivatives to cross the blood-brain barrier makes them promising candidates for treating central nervous system disorders.[1] For instance, flavonoid-cinnamic acid hybrids have shown significant neuroprotection in both in vitro and in vivo models of Alzheimer's disease.[22]
| Compound/Derivative | Model | Effect | Reference |
| Ferulic Acid (FA) | Ischemia/Reperfusion (in vivo/in vitro) | Attenuated memory impairment, reduced apoptosis and oxidative stress | [19] |
| Caffeic Acid | PC12 cells (Aβ-induced neurotoxicity) | Neuroprotective at 55.5 and 111 µM | [21] |
| N-propyl cinnamamide | Acetylcholinesterase (AChE) Inhibition | IC50 = 8.27 µM | [20] |
| 2-methyl heptyl benzoate | SH-SY5Y cells (H₂O₂ and Aβ₁₋₄₂ induced-neurotoxicity) | Potent neuroprotection | [20] |
Other Enzyme Inhibition
Fluorinated cinnamic acid esters have also been evaluated as inhibitors of other enzymes. For example, derivatives have been designed as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[12]
| Compound | Target Enzyme | Activity (IC50) | Reference |
| Paeonol-Cinnamic Ester (5a) | Mushroom Tyrosinase | 2.0 µM | [12] |
| Paeonol-Cinnamic Ester with 4-fluoro (5g) | Mushroom Tyrosinase | 8.3 µM | [12] |
| Thymol-Cinnamic Ester (6a) | Mushroom Tyrosinase | 10.6 µM | [12] |
| Saturated Cinnamic Acid Derivative | Chorismatases / Isochorismatases | µM to low mM range | [23] |
Experimental Protocols
General Synthesis of Cinnamic Acid Esters via Acyl Chloride
This protocol is a generalized procedure based on methods described in the literature for the synthesis of cinnamic acid esters.[12]
-
Acid Chloride Formation: To a solution of the desired fluorinated cinnamic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
-
Esterification: The crude acyl chloride is dissolved in a dry, inert solvent. The desired alcohol (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) are added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 4-12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude ester is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure fluorinated cinnamic acid ester.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[24]
MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability, as described for evaluating cinnamic acid derivatives.[17][18]
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The fluorinated cinnamic acid ester is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. A control group receives medium with DMSO only (vehicle control).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37 °C and 5% CO₂.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Fluorinated cinnamic acid esters represent a promising class of compounds with a wide range of biological activities relevant to drug development. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical properties, leading to enhanced potency and selectivity for various therapeutic targets, including those in cancer, infectious diseases, inflammation, and neurodegenerative disorders. The synthetic accessibility of these compounds, coupled with their diverse pharmacological profiles, makes them an attractive scaffold for further optimization. This guide has summarized the key quantitative data and experimental methodologies to provide a solid foundation for researchers aiming to explore and develop the next generation of therapeutics based on this versatile chemical framework.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. ikprress.org [ikprress.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
- 17. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New brefeldin A-cinnamic acid ester derivatives as potential antitumor agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Technical Guide to Sourcing Methyl 4-fluorocinnamate for Research Applications
For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical step in the R&D pipeline. Methyl 4-fluorocinnamate (CAS No. 96426-60-7), an important building block in the synthesis of pharmaceuticals and other advanced materials, requires careful sourcing to ensure purity and reliability.[1] This technical guide provides an overview of commercial suppliers, a summary of common synthetic routes with detailed protocols, and a standardized workflow for the procurement of this research chemical.
Commercial Suppliers and Product Specifications
Identifying a reliable supplier is paramount for research consistency. Key factors for consideration include purity, available quantities, and proper documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table summarizes data from several commercial suppliers of this compound for research and laboratory use.
| Supplier | Purity Specification | Available Quantities | CAS Number |
| Chem-Impex | Not specified | 1 g, 5 g, 25 g | 96426-60-7[1] |
| ChemScene | ≥98% | Custom/Varies | 96426-60-7[2] |
| CP Lab Safety | min 97% (predominantly trans) | 100 g | 96426-60-7[3] |
| Sigma-Aldrich | 97% (predominantly trans) | Product Discontinued | 96426-60-7 |
| Amole Biotechnology | Not specified | Varies | 96426-60-7[4] |
| Acmec Biochemical | Not specified | 25 g | 96426-60-7[5] |
Procurement Workflow for Research Chemicals
The acquisition of specialized chemicals for research involves a multi-step process to ensure safety, compliance, and alignment with project requirements.[6][7][8] This workflow can be standardized to improve efficiency and reduce the risk of errors.
Experimental Protocols for Synthesis
This compound is commonly synthesized via established organic chemistry reactions. The Wittig and Heck reactions are two powerful methods for forming the carbon-carbon double bond central to the cinnamate structure.
Synthesis via the Wittig Reaction
The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones.[9] For this compound, this involves the reaction of 4-fluorobenzaldehyde with a stabilized phosphorus ylide, such as (carbomethoxymethylene)triphenylphosphorane. Stabilized ylides typically favor the formation of the (E)-alkene, which corresponds to the desired trans isomer of the cinnamate.[9][10]
Detailed Methodology (Adapted from protocols for similar cinnamate esters): [9][11]
-
Reagent Preparation : In a dry reaction vessel equipped with a magnetic stirrer, dissolve the Wittig reagent, (carbomethoxymethylene)triphenylphosphorane, in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Reaction Initiation : Add 4-fluorobenzaldehyde to the solution. The stoichiometric ratio of the aldehyde to the ylide is typically around 1:1.15 to ensure complete consumption of the aldehyde.[9]
-
Reaction Conditions : Stir the mixture at room temperature. The reaction can often be conducted without external heating, especially as it is a solvent-free or mild-solvent reaction.[9] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture may form a solid (triphenylphosphine oxide byproduct). If so, add a non-polar solvent like hexane or heptane to precipitate the byproduct fully, while the desired ester remains in solution.
-
Purification : Filter the mixture to remove the triphenylphosphine oxide. Wash the filtrate with a saturated sodium bisulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthesis via the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[12] To synthesize this compound, 4-fluoro-iodobenzene can be coupled with methyl acrylate in the presence of a palladium catalyst and a base. This reaction is highly efficient for C-C bond formation and generally exhibits good stereoselectivity for the trans product.[13][14]
Detailed Methodology (General Protocol): [13][15]
-
Catalyst and Reagent Setup : To a screw-capped tube or reaction flask, add the aryl halide (e.g., 4-fluoro-iodobenzene, 1.0 equiv.), the alkene (e.g., methyl acrylate, 1.2 equiv.), a base (e.g., triethylamine, 1.0-2.0 equiv.), and a suitable solvent (e.g., Cyrene, DMF, or acetonitrile).[13]
-
Catalyst Addition : Add the palladium catalyst (e.g., 10% w/w Pd/C or Pd(OAc)₂) to the mixture.[13] The catalyst loading is typically low (e.g., 0.5-5 mol%).
-
Reaction Conditions : Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 100-150 °C) for the required duration (1-24 hours).[13] Monitor the reaction's progress by TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of Celite to remove the catalyst.[13]
-
Extraction and Purification : Dilute the filtrate with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Isolation : The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. Selling Leads page 100 Shanghai Acmec Biochemical Technology Co., Ltd. - Selling Leads [acmec.lookchem.com]
- 6. montfortlabs.com [montfortlabs.com]
- 7. go.zageno.com [go.zageno.com]
- 8. clinicallab.com [clinicallab.com]
- 9. webassign.net [webassign.net]
- 10. researchgate.net [researchgate.net]
- 11. Experiment 9: Wittig Synthesis of Ethyl Cinnamate – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: A Technical Guide to Substituted Cinnamates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted cinnamates, a versatile class of organic compounds derived from cinnamic acid, have emerged as a focal point in medicinal chemistry and drug discovery. Their inherent structural simplicity, coupled with the vast potential for chemical modification, has led to the development of a plethora of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and background of substituted cinnamates, detailing their synthesis, chemical properties, and diverse pharmacological applications. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, offering a curated repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to accelerate further research and development in this promising field.
Introduction: The Rise of Substituted Cinnamates
Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and have been utilized in traditional medicine for centuries.[1] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical synthesis and modification.[2] The exploration of substituted cinnamates has unveiled a treasure trove of compounds with significant therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] The ability to strategically modify the phenyl ring and the carboxylic acid group allows for the fine-tuning of their pharmacological profiles, making them highly attractive candidates for modern drug development programs.
Synthesis of Substituted Cinnamates: A Chemist's Toolkit
The synthesis of substituted cinnamates can be achieved through various established organic reactions, allowing for the creation of diverse chemical libraries for biological screening. Key synthetic strategies include:
-
Perkin Reaction: This classic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base to yield an α,β-unsaturated carboxylic acid, which can then be esterified to produce the corresponding cinnamate.
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene (such as an acrylate) in the presence of a base, offering a highly efficient route to substituted cinnamates.
-
Fischer Esterification: This method involves the direct esterification of a substituted cinnamic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2]
-
Other Methods: Other notable methods include the Claisen-Schmidt condensation, Knoevenagel condensation, and various modern C-H activation strategies.[4]
Detailed Experimental Protocol: Synthesis of Ethyl Cinnamate via Fischer Esterification
This protocol provides a standard laboratory procedure for the synthesis of a simple substituted cinnamate.
Materials:
-
trans-Cinnamic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a designated period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl cinnamate.
-
Purify the product by distillation or column chromatography if necessary.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.
Biological Activities of Substituted Cinnamates: A Quantitative Overview
The therapeutic potential of substituted cinnamates is underscored by a wealth of quantitative data from in vitro and in vivo studies. The following tables summarize key findings in the areas of antimicrobial and anticancer activities.
Table 1: Antimicrobial Activity of Selected Substituted Cinnamates (MIC Values)
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Methyl Cinnamate | - | Candida albicans | - | 789.19 | [5] |
| Ethyl Cinnamate | - | Candida albicans | - | 726.36 | [5] |
| Propyl Cinnamate | - | Candida albicans | - | 672.83 | [5] |
| Butyl Cinnamate | - | Candida albicans | - | 626.62 | [5] |
| 4-Methoxycinnamic acid | 4-Methoxy | Staphylococcus aureus | - | 50.4 - 449 | [3] |
| Sinapic acid | 3,5-Dimethoxy, 4-Hydroxy | Staphylococcus aureus | - | 558 | [3] |
| 1-Cinnamoylpyrrolidine | Pyrrolidine amide | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 0.5 | - | [6] |
| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3-Fluoro, 4-Trifluoromethyl (anilide) | MRSA | - | 12.9 - 25.9 | [7] |
Table 2: Anticancer Activity of Selected Substituted Cinnamates (IC50 Values)
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Cinnamoyl-4-(4-methoxyphenyl)aminothienopyrimidine | Thienopyrimidine derivative | A549 (Lung) | 0.04 | [8] |
| 6-Cinnamoyl-4-(4-methoxyphenyl)aminothienopyrimidine | Thienopyrimidine derivative | HeLa (Cervical) | 0.004 | [8] |
| 6-Cinnamoyl-4-(4-chlorophenyl)aminothienopyrimidine | Thienopyrimidine derivative | HeLa (Cervical) | 0.033 | [8] |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | 2-Quinolone hybrid | HCT-116 (Colon) | 1.89 | [9] |
| N–[(2–(4-bromobenzyl)methylthio)phenylsulfonyl]cinnamamide | Naphthalen-sulfonamide derivative | A549 (Lung) | < 10 µg/mL | [1] |
| N–[(2–(4-chlorobenzyl)methylthio)phenylsulfonyl]cinnamamide | Naphthalen-sulfonamide derivative | A549 (Lung) | < 10 µg/mL | [1] |
Mechanisms of Action: Unraveling the Signaling Pathways
Substituted cinnamates exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Certain substituted cinnamates, such as Caffeic Acid Phenethyl Ester (CAPE), have been shown to inhibit NF-κB activation.[6][10] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[11][12]
References
- 1. Caffeic acid phenethyl ester attenuates osteoarthritis progression by activating NRF2/HO-1 and inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranilast attenuates lipopolysaccharide‑induced lung injury via the CXCR4/JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proceedings.uin-alauddin.ac.id [proceedings.uin-alauddin.ac.id]
- 10. Caffeic acid phenethyl ester inhibits nuclear factor-kappaB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-fluorocinnamate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of Methyl 4-fluorocinnamate, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis is achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high stereoselectivity, yielding predominantly the (E)-alkene. This method offers advantages such as mild reaction conditions and a simplified purification process due to the water-soluble nature of the phosphate byproduct. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound and its derivatives are important building blocks in organic synthesis. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of a molecule. The Horner-Wadsworth-Emmons reaction is a widely utilized and reliable method for the formation of carbon-carbon double bonds from aldehydes or ketones.[1][2] In this protocol, 4-fluorobenzaldehyde is reacted with the carbanion generated from trimethyl phosphonoacetate to produce this compound with high (E)-stereoselectivity.[1] The primary advantage of the HWE reaction over the traditional Wittig reaction is the easy removal of the dialkylphosphate byproduct through aqueous extraction, which simplifies product purification.[2]
Reaction Scheme
Figure 1: General reaction scheme for the Horner-Wadsworth-Emmons synthesis of this compound.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 4-fluorobenzaldehyde | 124.11 | 10.0 | 1.0 | 1.24 g (1.05 mL) |
| Trimethyl phosphonoacetate | 182.12 | 11.0 | 1.1 | 2.00 g (1.63 mL) |
| Sodium Methoxide (25% in MeOH) | 54.02 | 11.0 | 1.1 | 2.38 g (2.5 mL) |
| Anhydrous Methanol | 32.04 | - | - | 20 mL |
| Product | ||||
| This compound | 180.18 | - | - | ~1.62 g (90% yield) |
Experimental Protocol
Materials and Equipment
-
50 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Rubber septum and vent needle
-
Syringes and needles
-
Hirsch funnel and vacuum flask
-
Standard glassware for extraction and recrystallization
-
Rotary evaporator
-
NMR spectrometer
-
Melting point apparatus
Reagent Preparation
-
Ylide preparation (in situ): A solution of sodium methoxide in methanol is used to deprotonate trimethyl phosphonoacetate, forming the reactive phosphonate carbanion.
Reaction Procedure
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 15 mL of anhydrous methanol.
-
Add 2.00 g (1.63 mL, 11.0 mmol) of trimethyl phosphonoacetate followed by 2.38 g (2.5 mL, 11.0 mmol) of a 25% sodium methoxide solution in methanol.
-
Seal the flask with a rubber septum and insert a vent needle. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the phosphonate carbanion.
-
In a separate small vial, dissolve 1.24 g (1.05 mL, 10.0 mmol) of 4-fluorobenzaldehyde in 5 mL of anhydrous methanol.
-
Using a syringe, add the 4-fluorobenzaldehyde solution dropwise to the stirred phosphonate carbanion solution over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate may form as the reaction proceeds.[3]
Work-up and Purification
-
Upon completion of the reaction, add 20 mL of deionized water to the reaction mixture. A solid precipitate of the product should form.[3]
-
Collect the solid product by vacuum filtration using a Hirsch funnel, washing the solid with a small amount of cold deionized water.[3]
-
The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol in an Erlenmeyer flask.[3]
-
Add deionized water dropwise to the hot solution until it becomes cloudy. Then, add a few drops of hot ethanol until the solution becomes clear again.[3]
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the recrystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization of this compound
-
Appearance: White to off-white solid.
-
Melting Point: 45-49 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 7.66 (d, J = 16.0 Hz, 1H), 7.52-7.48 (m, 2H), 7.10-7.05 (m, 2H), 6.33 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H).[4]
-
¹³C NMR (101 MHz, CDCl₃): δ 167.3, 164.0 (d, J = 251.5 Hz), 143.4, 130.8 (d, J = 3.3 Hz), 129.9 (d, J = 8.5 Hz), 116.5, 116.0 (d, J = 22.0 Hz), 51.8.[4]
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium methoxide is corrosive and flammable; handle with care in a well-ventilated fume hood.
-
Anhydrous solvents are sensitive to moisture; use dry glassware and an inert atmosphere where necessary.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for the Fischer Esterification of 4-Fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of ethyl 4-fluorocinnamate via the Fischer esterification of 4-fluorocinnamic acid. It includes reaction parameters, a comprehensive experimental protocol, and purification methods. Additionally, it outlines the relevance of cinnamic acid derivatives in drug development, particularly their role as inhibitors of the NF-κB signaling pathway.
Introduction
Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This process is an equilibrium reaction, and to achieve high yields of the ester, conditions are often manipulated to favor product formation, such as using an excess of the alcohol reactant or removing water as it is formed.[1][2]
4-Fluorocinnamic acid and its esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[3] The fluorine substituent can enhance metabolic stability and binding affinity of the parent molecule, making these compounds of particular interest in drug design.[3] Cinnamic acid derivatives have been identified as having anti-inflammatory properties, partly through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the Fischer esterification of 4-fluorocinnamic acid to produce ethyl 4-fluorocinnamate.
Table 1: Reactant and Catalyst Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Equivalents |
| 4-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | 30 | 4.98 g | 1.0 |
| Ethanol | C₂H₅OH | 46.07 | ~428 | 25 mL | ~14 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~18.7 | 1 mL | ~0.6 |
Table 2: Reaction Conditions and Product Specifications
| Parameter | Value |
| Reaction Temperature | Reflux (Ethanol boiling point: 78 °C) |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Purification Method | Extraction and washing |
| Product | Ethyl 4-fluorocinnamate |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molar Mass ( g/mol ) | 194.21 |
| Reported Yield | Up to 96%[5][6] |
| Appearance | White to off-white crystalline solid or oil[3] |
Experimental Protocol: Fischer Esterification of 4-Fluorocinnamic Acid
This protocol details the synthesis of ethyl 4-fluorocinnamate.
Materials:
-
4-Fluorocinnamic acid (4.98 g, 30 mmol)
-
Anhydrous ethanol (25 mL)
-
Concentrated sulfuric acid (1 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4.98 g (30 mmol) of 4-fluorocinnamic acid. Add 25 mL of anhydrous ethanol to the flask and stir until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add 1 mL of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach the reflux condenser and begin circulating cooling water. Heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 50 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Neutralization and Washing: Combine the organic extracts in the separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted 4-fluorocinnamic acid. Subsequently, wash the organic layer with brine (1 x 30 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 4-fluorocinnamate.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of ethyl 4-fluorocinnamate.
Inhibition of the Canonical NF-κB Signaling Pathway:
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammatory responses. The diagram below illustrates the canonical NF-κB pathway and the putative point of inhibition by cinnamic acid derivatives.
Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.
References
Application Notes and Protocols for Methyl 4-fluorocinnamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-fluorocinnamate is a versatile building block in organic synthesis, prized for its unique electronic properties conferred by the fluorine atom. Its application spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing nature of the fluorine atom enhances the reactivity of the alkene and the aromatic ring, making it a valuable precursor for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound.
Key Applications
This compound serves as a crucial intermediate in the synthesis of a wide array of complex molecules.[1] The presence of the fluoro-substituted phenyl group is a key feature in several potent bioactive compounds, including anticancer and anti-inflammatory agents.[2] Its applications extend to:
-
Pharmaceutical Development: As a precursor for anti-inflammatory, analgesic, and anticancer agents.
-
Agrochemicals: Used in the development of novel pesticides and herbicides.
-
Polymer Chemistry: Employed in formulating specialty polymers with enhanced thermal stability.
-
Fragrance and Cosmetics: Utilized in the production of aromatic compounds and as a skin-conditioning agent.[1]
Experimental Protocols
The following section details experimental protocols for several key synthetic transformations of this compound.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, typically involving the coupling of an unsaturated halide with an alkene.[3][4] In the context of this compound, it can be reacted with aryl halides to synthesize substituted stilbene derivatives, which are scaffolds of significant interest in medicinal chemistry.
Reaction Scheme:
Caption: General scheme of the Mizoroki-Heck reaction.
Experimental Protocol (Adapted from a similar reaction): [5][6]
To a solution of this compound (1.0 mmol) and an aryl halide (1.2 mmol) in anhydrous DMF (5 mL) is added a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is heated to 100-120 °C and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | 110 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | Et₃N | 100 | 18 | 78 |
| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | NaOAc | 120 | 10 | 92 |
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a highly reliable method for the enantioselective synthesis of vicinal diols from alkenes.[7][8] This reaction is crucial for introducing chirality and producing intermediates for the synthesis of complex natural products and pharmaceuticals.[9]
Reaction Scheme:
Caption: Sharpless asymmetric dihydroxylation of an alkene.
Experimental Protocol: [7][10]
A mixture of AD-mix-β (1.4 g per 1 mmol of alkene) in tert-butanol and water (1:1, 10 mL per 1 g of AD-mix) is stirred at room temperature until both phases are clear. The mixture is then cooled to 0 °C, and this compound (1.0 mmol) is added. The reaction is stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (1.5 g) is then added, and the mixture is stirred for another hour at room temperature. The reaction is extracted with ethyl acetate, and the combined organic layers are washed with 2 M NaOH, then brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The product is purified by flash chromatography.
Quantitative Data (Hypothetical):
| Entry | Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | AD-mix-α | 0 | 24 | 92 | 95 (R,R) |
| 2 | AD-mix-β | 0 | 24 | 95 | 98 (S,S) |
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for synthesizing cyclopropanes from alkenes using an organozinc carbenoid.[11][12] This reaction is valuable for creating the cyclopropyl motif, which is present in many biologically active molecules.[13]
Reaction Scheme:
Caption: Simmons-Smith cyclopropanation of an alkene.
Experimental Protocol (Furukawa Modification): [11]
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere is added a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Diiodomethane (2.2 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | DCM | 0 to rt | 12 | 88 |
| 2 | Toluene | 0 to rt | 12 | 85 |
| 3 | Ether | 0 to rt | 18 | 75 |
Catalytic Hydrogenation
Catalytic hydrogenation is a standard method for the reduction of carbon-carbon double bonds. This reaction converts this compound into Methyl 3-(4-fluorophenyl)propanoate, a saturated ester that can be a precursor for various pharmaceuticals.
Reaction Scheme:
Caption: Catalytic hydrogenation of an alkene.
Experimental Protocol:
This compound (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate, 10 mL) in a hydrogenation flask. A catalytic amount of 10% Palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure or in a Parr hydrogenator) and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the product.
Quantitative Data (Hypothetical):
| Entry | Solvent | Catalyst Loading (mol%) | Pressure | Time (h) | Yield (%) |
| 1 | Ethanol | 10 | 1 atm | 6 | >95 |
| 2 | Ethyl Acetate | 5 | 50 psi | 2 | >98 |
| 3 | Methanol | 10 | 1 atm | 8 | >95 |
Michael Addition
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][14] this compound is an excellent Michael acceptor due to the electron-withdrawing effects of both the ester and the fluorophenyl group.
Reaction Scheme:
Caption: Michael addition to an α,β-unsaturated ester.
Experimental Protocol (using Dimethyl Malonate): [14][15]
To a solution of sodium methoxide (1.1 mmol) in anhydrous methanol (10 mL) at 0 °C is added dimethyl malonate (1.1 mmol). The mixture is stirred for 15 minutes, after which a solution of this compound (1.0 mmol) in methanol (5 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Dimethyl Malonate | NaOMe | MeOH | 12 | 90 |
| 2 | Nitromethane | DBU | THF | 24 | 82 |
| 3 | Thiophenol | Et₃N | CH₂Cl₂ | 6 | 95 |
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. The protocols outlined above for key transformations such as the Mizoroki-Heck reaction, Sharpless asymmetric dihydroxylation, Simmons-Smith cyclopropanation, catalytic hydrogenation, and Michael addition demonstrate its utility in constructing complex molecular architectures. These reactions provide access to a diverse range of compounds with potential applications in drug discovery and materials science. The provided protocols, along with the tabulated data, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Evaluation of Baylis-Hillman Reaction Derived Imidazole and Triazole Cinnamates as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methyl 4-Fluorocinnamate: A Key Intermediate in Modern Pharmaceutical Synthesis
Abstract
Methyl 4-fluorocinnamate has emerged as a versatile and crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, including the presence of a fluorine atom and a reactive cinnamate moiety, make it an attractive building block for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its role in the synthesis of the anti-diabetic drug, sitagliptin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The strategic incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key precursor for introducing a 4-fluorophenyl group into a larger molecular scaffold. This intermediate is particularly significant in the synthesis of chiral β-amino acids, which are essential components of numerous bioactive molecules. One of the most prominent applications of a derivative of this intermediate is in the industrial synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
Applications in Pharmaceutical Synthesis
This compound is primarily utilized as a starting material for the synthesis of more complex molecules. Its main applications include:
-
Synthesis of Chiral β-Amino Acids: The double bond in the cinnamate structure allows for asymmetric amination or hydroamination reactions to introduce a chiral amine group, a critical step in the synthesis of many pharmaceuticals.
-
Precursor to Anti-diabetic Drugs: As will be detailed, it is a logical starting point for the synthesis of the β-amino acid side chain of sitagliptin.
-
Development of Anti-inflammatory and Analgesic Agents: The 4-fluorophenyl motif is present in a number of anti-inflammatory and analgesic compounds.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent conversion to a key precursor for sitagliptin.
Synthesis of this compound
Two common and effective methods for the synthesis of this compound are the Wittig reaction and the Heck reaction.
3.1.1. Wittig Reaction Protocol
The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in this compound from 4-fluorobenzaldehyde.
-
Reaction Scheme: 4-Fluorobenzaldehyde + Methyl (triphenylphosphoranylidene)acetate → this compound + Triphenylphosphine oxide
-
Materials:
-
4-Fluorobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)
-
Anhydrous Toluene
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous toluene.
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
3.1.2. Heck Reaction Protocol
The Heck reaction offers an alternative route, coupling 4-fluoroiodobenzene with methyl acrylate in the presence of a palladium catalyst.
-
Reaction Scheme: 4-Fluoroiodobenzene + Methyl acrylate --(Pd catalyst, base)--> this compound
-
Materials:
-
4-Fluoroiodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel suitable for inert atmosphere
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 eq) and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous DMF, followed by 4-fluoroiodobenzene (1.0 eq), methyl acrylate (1.2 eq), and triethylamine (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
-
Synthesis of a Sitagliptin Precursor: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative
This protocol outlines a conceptual pathway for the conversion of a this compound derivative to a key chiral β-amino acid precursor for sitagliptin. Note that for sitagliptin, the phenyl ring is 2,4,5-trifluorinated. The following is an illustrative protocol for the asymmetric amination of a cinnamate ester.
-
Conceptual Reaction Scheme:
-
This compound → (R)-Methyl 3-amino-4-(4-fluorophenyl)butanoate (via Asymmetric Amination)
-
(R)-Methyl 3-amino-4-(4-fluorophenyl)butanoate → (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (via Hydrolysis)
-
-
Materials for Asymmetric Amination:
-
This compound
-
Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)
-
Amine source (e.g., a protected amine like a carbamate)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
-
Illustrative Procedure for Asymmetric Amination:
-
In a dry reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add the amine source and stir for a short period.
-
Add this compound to the mixture.
-
Stir the reaction at the specified temperature (can range from -78 °C to room temperature depending on the catalyst) until completion (monitored by TLC or HPLC).
-
Quench the reaction and perform an appropriate work-up to isolate the crude product.
-
Purify the product by column chromatography to obtain the enantiomerically enriched β-amino ester.
-
-
Procedure for Hydrolysis:
-
Dissolve the β-amino ester in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract the β-amino acid into an organic solvent or isolate by precipitation.
-
Purify by recrystallization or other suitable methods.
-
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of methyl cinnamate derivatives and the overall synthesis of sitagliptin.
| Reaction | Substrates | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Wittig Reaction | 4-Fluorobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | - | Toluene | Reflux | 4-6 | 70-85 | >95 | Conceptual |
| Heck Reaction | 4-Fluoroiodobenzene, Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | DMF | 100 | 8-12 | 75-90 | >97 | Conceptual |
| Sitagliptin Synthesis | Dehydrositagliptin intermediate | Rh(I)/tBu JOSIPHOS | Methanol | 50 | 14 | up to 65 (overall) | >99.6 | [1] |
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition Signaling Pathway
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of active incretins lead to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.
Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.
Experimental Workflow: Synthesis of a Sitagliptin Precursor
The following diagram illustrates the logical workflow from the synthesis of the intermediate to the final β-amino acid precursor.
References
Applications of Methyl 4-fluorocinnamate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluorocinnamate, a fluorinated derivative of cinnamic acid, is a versatile building block in medicinal chemistry. The introduction of a fluorine atom onto the phenyl ring significantly modulates the electronic properties of the molecule, enhancing its metabolic stability and potential for biological activity. This document provides an overview of the applications of this compound in the development of novel therapeutic agents, with a focus on its use in synthesizing anti-inflammatory, neuroprotective, and anticancer compounds. Detailed experimental protocols and quantitative data are presented to guide researchers in their drug discovery efforts.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique chemical structure allows for facile modification, making it an attractive starting material for generating compound libraries for high-throughput screening.
Anti-inflammatory Agents
Cinnamic acid and its derivatives have long been recognized for their anti-inflammatory properties. The fluorine substitution in this compound can enhance this activity. While direct anti-inflammatory data for this compound is not extensively published, studies on the closely related methyl cinnamate provide a strong rationale for its investigation in this area. Methyl cinnamate has been shown to suppress the expression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
This protocol describes the evaluation of the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production and the expression of inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., this compound derivative)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Nitric Oxide (NO) Inhibition Assay:
-
Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Expression Analysis (RT-PCR):
-
Treat cells as in the NO inhibition assay.
-
After 24 hours of LPS stimulation, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of inflammatory genes (e.g., Cox2, Nos2, Tnfa) using real-time PCR with specific primers.
-
Caption: Workflow for assessing the anti-inflammatory potential of test compounds.
Neuroprotective Agents
Cinnamic acid derivatives have shown promise as neuroprotective agents, acting through various mechanisms including antioxidant and anti-inflammatory pathways. While specific neuroprotective data for this compound is limited, its structural similarity to other neuroprotective cinnamic acid derivatives suggests its potential in this therapeutic area.
This protocol outlines a method to assess the neuroprotective effect of a compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
Test compound
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Neuroprotection Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (a pre-determined optimal concentration) to the wells and incubate for 24 hours.
-
Perform the MTT assay as described in the anti-inflammatory protocol to determine cell viability.
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
-
Caption: Simplified pathway of neuroprotection against oxidative stress.
Anticancer Agents
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Specifically, N-aryl-4-fluorocinnamide derivatives have shown promising results against hepatocellular carcinoma.
The following table summarizes the in vitro cytotoxic activity of synthesized N-aryl-4-fluorocinnamide derivatives against the HepG2 human liver cancer cell line.
| Compound | Structure (R group on the amide nitrogen) | IC₅₀ (µM) |
| 2a | Phenyl | > 50 |
| 2b | 4-Chlorophenyl | 25.34 |
| 2c | 2-Chlorophenyl | 31.62 |
| 2d | 4-Hydroxyphenyl | 7.81 |
| 2e | 4-Methylphenyl | 15.85 |
| 2f | 2-Methylphenyl | 19.95 |
| Doxorubicin | (Reference Drug) | 5.23 |
Data is presented as the concentration required to inhibit 50% of cell growth (IC₅₀).
This protocol describes a general method for the synthesis of N-aryl-4-fluorocinnamide derivatives from this compound.
Materials:
-
This compound
-
Substituted aniline
-
Appropriate solvent (e.g., toluene, xylene)
-
Lewis acid catalyst (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable high-boiling point solvent.
-
Reaction: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for synthesizing and evaluating anticancer derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its potential applications in the development of anti-inflammatory, neuroprotective, and anticancer agents make it a molecule of significant interest to the medicinal chemistry community. The protocols and data presented in this document are intended to serve as a guide for researchers to explore the full therapeutic potential of this compound and its derivatives. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to advance them through the drug discovery pipeline.
Application Notes and Protocols: Synthesis of Methyl 4-fluorocinnamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluorocinnamate and its derivatives are valuable intermediates in the fields of organic synthesis and pharmaceutical development. The presence of the fluorine atom can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of molecules, making these compounds attractive building blocks for novel therapeutics, agrochemicals, and advanced materials.[1] This document provides an overview of common synthetic strategies for preparing this compound and offers detailed protocols for key methodologies.
Synthetic Strategies Overview
The synthesis of α,β-unsaturated esters like this compound can be achieved through several established organic reactions. The most prominent methods involve carbon-carbon bond formation, starting typically from a 4-fluorobenzaldehyde or a 4-fluorophenyl halide. Key synthetic routes include:
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-fluoroiodobenzene) and an alkene (e.g., methyl acrylate). This method is highly versatile and known for its excellent stereoselectivity, typically favoring the trans (E)-isomer.[2][3]
-
Wittig Reaction: The reaction of an aldehyde (4-fluorobenzaldehyde) with a phosphorus ylide (a Wittig reagent), such as one derived from a phosphonium salt of a haloacetate.[4][5] The stereochemical outcome (E/Z) can often be controlled by the choice of ylide and reaction conditions.[6]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that uses a phosphonate carbanion. It is renowned for producing the E-alkene with high selectivity and features an easily removed water-soluble phosphate byproduct.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (4-fluorobenzaldehyde) with a compound containing an active methylene group, such as malonic acid or its esters, catalyzed by a weak base.[7][8] Subsequent esterification and potential decarboxylation yield the desired product.
-
Perkin Reaction: Involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[9][10][11] This method typically produces the cinnamic acid, which would then require a subsequent esterification step to yield the methyl ester.
Comparative Data of Synthetic Methods
The selection of a synthetic route depends on factors such as starting material availability, desired stereoselectivity, scalability, and reaction conditions. The following table summarizes various approaches for the synthesis of cinnamate derivatives, which are applicable to the 4-fluoro analogue.
| Reaction Type | Starting Materials | Key Reagents / Catalyst | Typical Solvent | Temperature | Reported Yield | Stereoselectivity |
| Heck Reaction | 4-Iodoanisole, Methyl acrylate | Pd/SiO₂, Diisopropylethylamine | scCO₂ / THF | 120-180°C | High Conversion | trans favored |
| Wittig Reaction | 4-Anisaldehyde, Wittig Reagent | Sodium methoxide | Methanol | Room Temp. | Good | Depends on ylide |
| HWE Reaction | 4-Methoxybenzaldehyde, Trimethyl phosphonoacetate | Sodium methoxide | Methanol | Room Temp. | ~90% | Predominantly trans |
| Knoevenagel | Aromatic aldehyde, Malonic acid | K₂CO₃, TBAB | Water (Microwave) | N/A | Excellent | N/A |
Note: Data is adapted from syntheses of structurally similar cinnamate derivatives. Yields are highly dependent on specific substrates and reaction optimization.
Experimental Workflows and Protocols
A generalized workflow for the synthesis, purification, and analysis of this compound derivatives is outlined below.
Caption: General experimental workflow for synthesis and analysis.
Protocol 1: Synthesis via Heck Reaction
This protocol describes the palladium-catalyzed coupling of 4-fluoroiodobenzene and methyl acrylate. The Heck reaction is a robust method for forming the C-C bond with high stereoselectivity for the desired trans-isomer.[2][12]
Reaction Scheme: 4-FC₆H₄I + CH₂=CHCO₂Me --(Pd catalyst, Base)--> trans-4-FC₆H₄CH=CHCO₂Me
Caption: Logical relationship in the Heck Reaction synthesis.
Materials:
-
4-Fluoroiodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1-2 mol%) and triphenylphosphine (2-4 mol%).
-
Add anhydrous DMF to the flask, followed by 4-fluoroiodobenzene (1.0 eq), methyl acrylate (1.2-1.5 eq), and triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate sequentially with water, saturated aqueous NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a highly reliable method for generating trans-alkenes from aldehydes. This protocol uses trimethyl phosphonoacetate to react with 4-fluorobenzaldehyde.[13]
Materials:
-
4-Fluorobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (25 wt% solution in methanol)
-
Methanol, anhydrous
-
Ice-cold water
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar.
-
In the flask, combine anhydrous methanol, sodium methoxide solution (1.1 eq), and trimethyl phosphonoacetate (1.1 eq). Stir the mixture at room temperature for 10-15 minutes to generate the phosphonate carbanion.
-
Prepare a solution of 4-fluorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol.
-
Add the 4-fluorobenzaldehyde solution dropwise to the stirring phosphonate carbanion mixture. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The formation of a white precipitate (the product) is typically observed.
-
Monitor the reaction for the consumption of the aldehyde by TLC.
-
Upon completion, quench the reaction by adding ice-cold water to the flask, which will enhance the precipitation of the solid product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold methanol to remove impurities.
-
Dry the product under vacuum to yield this compound, which is often pure enough for subsequent use. Further purification can be achieved by recrystallization if necessary.
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR: Expected signals include aromatic protons (doublets and triplets in the ~7.0-7.6 ppm range), vinylic protons (two doublets with a large coupling constant, J ≈ 16 Hz, characteristic of a trans double bond, in the ~6.4 and ~7.7 ppm range), and a methyl ester singlet (~3.8 ppm).
-
¹³C NMR & ¹⁹F NMR: These techniques will confirm the carbon skeleton and the presence of the fluorine atom, respectively.[14]
-
Infrared (IR) Spectroscopy: Key stretches include the C=O of the ester (~1710-1730 cm⁻¹), the C=C of the alkene (~1640 cm⁻¹), and C-F bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point (MP): A sharp melting point indicates high purity of the solid product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. bepls.com [bepls.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for Methyl 4-fluorocinnamate in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluorocinnamate is a derivative of cinnamic acid that serves as a valuable building block in the synthesis of novel anti-inflammatory agents. While extensive research is ongoing, the anti-inflammatory potential of cinnamate derivatives is attributed to their ability to modulate key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and to interfere with pro-inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical in the pathogenesis of various inflammatory diseases. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of this compound.
Mechanism of Action
Cinnamic acid and its derivatives have been reported to exert their anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Cinnamates can inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. They may also inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Cinnamate derivatives have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Interference with MAPK Signaling: The MAPK signaling pathways (including ERK, JNK, and p38) play crucial roles in the production of inflammatory mediators. Some anti-inflammatory compounds act by inhibiting the phosphorylation of key proteins in these pathways.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison of the effects of this compound and control compounds.
Table 1: Inhibition of COX-1 and COX-2 Enzyme Activity by this compound
| Compound | Concentration (µM) | COX-1 Inhibition (%) | IC50 (µM) for COX-1 | COX-2 Inhibition (%) | IC50 (µM) for COX-2 |
| This compound | |||||
| Celecoxib (Control) | |||||
| Vehicle Control |
Table 2: Effect of this compound on NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Luciferase Activity (RLU) | Fold Induction vs. Control | Inhibition of NF-κB (%) |
| Untreated Control | - | 1 | 0 | |
| LPS (1 µg/mL) | - | 0 | ||
| This compound + LPS | ||||
| BAY 11-7082 (Control) + LPS |
Table 3: Effect of this compound on MAPK Phosphorylation in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | p-p38/total p38 (Relative Density) | p-ERK/total ERK (Relative Density) | p-JNK/total JNK (Relative Density) |
| Untreated Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | ||||
| U0126 (MEK/ERK Inhibitor) + LPS | ||||
| SB203580 (p38 Inhibitor) + LPS | ||||
| SP600125 (JNK Inhibitor) + LPS |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)
-
This compound
-
COX inhibitor control (e.g., Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction buffer and dilute the COX enzymes and heme according to the manufacturer's instructions.
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add various concentrations of this compound or the control inhibitor to the wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set duration (e.g., 5 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Protocol 2: NF-κB Reporter Assay in RAW 264.7 Macrophages
This protocol details the use of a luciferase reporter assay to measure the effect of this compound on NF-κB activation in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
NF-κB inhibitor control (e.g., BAY 11-7082)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed the stably transfected RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the control inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include an unstimulated control group.
-
Incubate the cells for a further 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, or to total protein concentration.
-
Calculate the percentage of inhibition of LPS-induced NF-κB activation for each concentration of this compound.
Protocol 3: Western Blot Analysis of MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38, ERK, and JNK MAP kinases by Western blot to assess the effect of this compound on MAPK signaling.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
This compound
-
MAPK pathway inhibitors (e.g., U0126 for MEK/ERK, SB203580 for p38, SP600125 for JNK)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Pre-treat the cells with various concentrations of this compound or specific MAPK inhibitors for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the respective MAPK for normalization.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Visualizations
Figure 1: Simplified NF-κB signaling pathway and the putative inhibitory action of this compound.
Figure 2: Overview of the MAPK signaling pathways and a potential point of inhibition by this compound.
Figure 3: General experimental workflow for evaluating the anti-inflammatory activity of this compound.
Application Notes and Protocols for Polymerization of Methyl 4-fluorocinnamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential polymerization reactions involving Methyl 4-fluorocinnamate, a versatile monomer for the synthesis of specialty fluorinated polymers. The unique combination of a fluorine substituent and a cinnamate structure suggests that the resulting polymers may exhibit valuable properties such as enhanced thermal stability, chemical resistance, and specific optical or biological activities, making them of significant interest in materials science and drug development.
Introduction to Poly(this compound)
This compound is an aromatic compound that can be utilized in the formulation of specialty polymers. The presence of the fluorine atom is known to enhance thermal stability and mechanical properties in polymers. While specific data on the homopolymer of this compound is not extensively documented in publicly available literature, its structural similarity to other substituted styrenes and acrylates allows for the extrapolation of suitable polymerization methods. Fluorinated polymers, in general, are explored for various biomedical applications, including drug delivery, due to their unique properties.[1][2][3][4]
Potential Applications in Research and Drug Development
The unique properties of fluorinated polymers make them promising candidates for a variety of applications in research and drug development:
-
Drug Delivery Systems: The hydrophobic and lipophobic nature of fluoropolymers can be leveraged to create nanoparticles or micelles for the controlled release of therapeutic agents.[1][2] The fluorine atoms can enhance metabolic stability and the bioavailability of encapsulated drugs.
-
Biomedical Coatings: The low surface energy and chemical inertness of fluoropolymers make them suitable for coating medical devices and implants to improve biocompatibility and reduce biofouling.[5][6][7]
-
Tissue Engineering: Electroactive fluoropolymers have been investigated for their potential in tissue engineering applications, where they can provide electrical stimuli to cells.[1][3][4]
-
Specialty Materials: The anticipated high thermal stability and specific optical properties of poly(this compound) could be beneficial in the development of advanced materials for various research applications.[8][9]
Experimental Protocols
Given the electron-deficient nature of the double bond in this compound, both free radical and anionic polymerization methods are proposed as viable routes for synthesis.
Protocol 1: Free Radical Polymerization of this compound
This protocol describes a standard free radical polymerization approach, which is widely applicable to a variety of vinyl monomers.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or Anisole (solvent), anhydrous
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Oil bath or heating mantle with temperature control
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve this compound (e.g., 5 g, 27.75 mmol) in anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: Add the free radical initiator, AIBN (e.g., 0.045 g, 0.27 mmol, 1 mol% relative to monomer).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70-80°C and stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) for 12-24 hours.
-
Precipitation and Purification: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C to a constant weight.
Diagram of Free Radical Polymerization Workflow:
Caption: Workflow for the free radical polymerization of this compound.
Protocol 2: Anionic Polymerization of this compound
Anionic polymerization is suitable for monomers with electron-withdrawing groups and can offer better control over molecular weight and dispersity, leading to polymers with a more defined structure.
Materials:
-
This compound (monomer), freshly distilled
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
Methanol, degassed (terminating agent)
-
Schlenk line and glassware, oven-dried and cooled under vacuum
-
Syringes for liquid transfer
Procedure:
-
Solvent and Monomer Preparation: In a flame-dried Schlenk flask under a high-purity inert atmosphere (Argon), add anhydrous THF (e.g., 50 mL). Cool the flask to -78°C using a dry ice/acetone bath. Add the freshly distilled this compound (e.g., 2 g, 11.1 mmol) via syringe.
-
Initiation: Slowly add the initiator, s-BuLi (e.g., 0.1 mmol, adjust for desired molecular weight), dropwise to the stirred monomer solution at -78°C. The appearance of a persistent color change may indicate the formation of living anionic species.
-
Polymerization: Allow the polymerization to proceed at -78°C for 1-4 hours. The reaction is typically fast.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol (e.g., 1 mL) to the reaction mixture.
-
Precipitation and Purification: Allow the flask to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent, such as methanol or water.
-
Isolation and Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.
Diagram of Anionic Polymerization Workflow:
Caption: Workflow for the anionic polymerization of this compound.
Expected Polymer Properties and Characterization
The resulting poly(this compound) is expected to be a white to off-white solid. The properties of the polymer will depend on the polymerization method and conditions.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. Polymers of cinnamic acid derivatives have been reported with glass transition temperatures above 100°C.[10]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Cinnamic acid derivatives have shown high thermal stability, often above 280°C.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
Anticipated Quantitative Data (Hypothetical):
The following table summarizes the expected range of properties for poly(this compound) based on data from structurally similar polymers. Actual results may vary depending on the specific experimental conditions.
| Property | Free Radical Polymerization | Anionic Polymerization |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 50,000 | 10,000 - 100,000 |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 1.1 - 1.5 |
| Glass Transition Temperature (Tg) (°C) | 100 - 150 | 110 - 160 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | > 280 | > 300 |
Logical Relationship for Polymerization Choice
The choice between free radical and anionic polymerization depends on the desired polymer characteristics and the intended application.
Caption: Decision tree for selecting a polymerization method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. boydbiomedical.com [boydbiomedical.com]
- 6. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Improving thermal and mechanical properties of biomass-based polymers using structurally ordered polyesters from ricinoleic acid and 4-hydroxycinnamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Methyl 4-fluorocinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 4-fluorocinnamate is a substituted cinnamic acid ester with potential applications in medicinal chemistry and materials science.[1] As with any synthesized compound intended for research or development, thorough analytical characterization is crucial to confirm its identity, purity, and structural integrity. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 1H | Vinylic Proton (Ar-CH=) |
| ~7.50 | Multiplet | 2H | Aromatic Protons (ortho to -CH=CHCOOCH₃) |
| ~7.10 | Multiplet | 2H | Aromatic Protons (ortho to F) |
| ~6.35 | Doublet | 1H | Vinylic Proton (=CH-COOCH₃) |
| ~3.80 | Singlet | 3H | Methyl Protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carbonyl Carbon (C=O) |
| ~163 (d, ¹JCF ≈ 250 Hz) | Aromatic Carbon (C-F) |
| ~144 | Vinylic Carbon (Ar-CH=) |
| ~131 | Aromatic Carbon (ipso to -CH=CHCOOCH₃) |
| ~130 (d, ³JCF ≈ 8 Hz) | Aromatic Carbons (ortho to -CH=CHCOOCH₃) |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic Carbons (ortho to F) |
| ~117 | Vinylic Carbon (=CH-COOCH₃) |
| ~52 | Methyl Carbon (-OCH₃) |
Table 3: Experimental ¹⁹F NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Assignment |
| -109.6 | Aromatic Fluorine (Ar-F) |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to an appropriate range centered around the expected chemical shift (e.g., -100 to -120 ppm).
-
Use a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[2]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Proposed Fragment |
| 180 | [M]⁺ | Molecular Ion |
| 149 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 121 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 109 | [FC₆H₄CH=CH]⁺ | Fluorostyrenyl cation |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Propose fragmentation pathways consistent with the observed ions.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Table 5: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic & Vinylic |
| ~2950 | C-H stretch | Aliphatic (Methyl) |
| ~1720 | C=O stretch | Ester |
| ~1640 | C=C stretch | Vinylic |
| ~1600, ~1500 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Ester |
| ~1170 | C-F stretch | Aryl Fluoride |
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and quantification of non-volatile and thermally stable compounds.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol. Prepare working solutions by diluting the stock solution with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 270-300 nm).
-
-
Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.
-
For quantitative analysis, a calibration curve should be constructed by injecting a series of standard solutions of known concentrations.
-
Logical Relationship of Analytical Techniques
The characterization of a newly synthesized compound like this compound follows a logical progression of analytical techniques to build a comprehensive understanding of its identity and purity.
References
Application Notes and Protocols for the Analysis of Cinnamate Esters by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamate esters are a class of organic compounds widely used in the food, fragrance, and pharmaceutical industries. They are known for their characteristic sweet and fruity aromas and are also investigated for various biological activities. Accurate and reliable analytical methods are crucial for the quality control, pharmacokinetic studies, and safety assessment of products containing these esters. This document provides detailed application notes and protocols for the analysis of cinnamate esters using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of cinnamate esters depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.
-
HPLC-UV/DAD: High-Performance Liquid Chromatography with Ultraviolet or Diode-Array Detection is a versatile and robust technique suitable for routine quality control and high-throughput analysis. It is particularly well-suited for non-volatile or thermally labile compounds, although many cinnamate esters are amenable to both HPLC and GC analysis.[1]
-
GC-MS: Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds like many cinnamate esters.[1] It provides structural information through mass spectral data, which is invaluable for unambiguous identification and confirmation.[2] GC-MS is the preferred method for trace-level detection and analysis in complex matrices.[1]
Quantitative Data Summary
The following table summarizes typical quantitative performance characteristics for the analysis of cinnamate esters and related compounds by HPLC and GC-MS. Data for cinnamaldehyde and cinnamic acid are included as representative examples, as they are structurally similar and their analytical behavior is comparable to their corresponding esters.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.999[1] |
| Limit of Detection (LOD) | ~0.06 - 10 ng/mL[1][3][4] | ~0.1 - 1 ng/mL[1] |
| Limit of Quantitation (LOQ) | ~0.19 - 30 ng/mL[1][3][4] | ~0.5 - 5 ng/mL[1] |
| Accuracy (% Recovery) | 98 - 102%[1] | 98 - 102%[1] |
| Precision (%RSD) | ≤ 2%[1] | ≤ 2%[1] |
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This HPLC method is suitable for the quantitative analysis of various cinnamate esters in raw materials, pharmaceutical formulations, and cosmetic products. The method utilizes a reversed-phase C18 column and a UV detector, providing good resolution and sensitivity.
Experimental Protocol
1. Instrumentation and Chemicals
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or deionized).
-
Acetic acid or formic acid (analytical grade).
-
Cinnamate ester reference standards (e.g., methyl cinnamate, ethyl cinnamate, propyl cinnamate, butyl cinnamate).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Acetic Acid in Water (e.g., 60:40 v/v)[5] |
| Gradient: Can be optimized for complex mixtures. | |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL[5] |
| Detection Wavelength | 278 - 320 nm (optimized based on the specific ester)[6] |
3. Sample Preparation
-
Solid Samples: Accurately weigh a suitable amount of the homogenized sample. Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to achieve a concentration within the calibration range.[1] Use sonication if necessary to ensure complete dissolution.
-
Liquid Samples (e.g., cosmetics, beverages): Dilute the sample with the mobile phase or a suitable solvent to the desired concentration.[7]
-
Plasma Samples: Perform protein precipitation by adding three parts of ice-cold acetonitrile to one part of plasma.[8] Vortex vigorously and centrifuge to pellet the precipitated proteins.[8]
-
Filtration: Filter all sample solutions through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulate matter and protect the column.[1]
4. Calibration
-
Prepare a series of standard solutions of the target cinnamate ester(s) in the mobile phase, covering the expected concentration range of the samples.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
Experimental Workflow (HPLC)
Caption: A typical workflow for the analysis of cinnamate esters by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This GC-MS method is designed for the sensitive and selective determination of volatile and semi-volatile cinnamate esters, particularly in complex matrices such as food, beverages, and fragrances. The method provides both quantitative data and mass spectral information for confident compound identification.
Experimental Protocol
1. Instrumentation and Chemicals
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5MS, or a wax-based column like DB-WAXetr).[9][10]
-
Helium (carrier gas, high purity).
-
Volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane, GC grade).
-
Cinnamate ester reference standards.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)[9] |
| Carrier Gas | Helium at a constant flow of ~1.0-1.4 mL/min[10] |
| Injection Mode | Split (e.g., 10:1 to 50:1 ratio) or Splitless for trace analysis[11] |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 50-70°C, hold for 1-2 min. Ramp: 5-10°C/min to 250-280°C. Final hold: 5-10 min.[11] |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 amu (Scan mode for identification)[11] |
| Acquisition Mode | Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.[12][13] |
3. Sample Preparation
-
Solid Samples: Use solvent extraction (e.g., with ethyl acetate or hexane) to isolate the volatile esters.
-
Liquid Samples: Perform liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) for sample cleanup and concentration. For simple matrices, direct dilution with a suitable volatile solvent may be sufficient.
-
Ensure the final sample is dissolved in a volatile solvent compatible with the GC system.
4. Data Analysis
-
Identification: In scan mode, identify the cinnamate esters by comparing their retention times and mass spectra with those of reference standards or by searching against a mass spectral library (e.g., NIST).
-
Quantification: In SIM mode, select characteristic ions for each target analyte for quantification. This mode offers significantly higher sensitivity compared to the full scan mode.[13] Create a calibration curve using the peak areas of the selected ions from the standard solutions.
Experimental Workflow (GC-MS)
Caption: A typical workflow for the analysis of cinnamate esters by GC-MS.
Signaling Pathways and Logical Relationships
The decision to use either HPLC or GC-MS for the analysis of cinnamate esters can be guided by a logical pathway that considers the analytical requirements and sample characteristics.
Caption: Decision pathway for selecting between HPLC and GC-MS.
References
- 1. Experiment 9: Wittig Synthesis of Ethyl Cinnamate – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. avesis.yildiz.edu.tr [avesis.yildiz.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Scan Mode and SIM Mode : Shimadzu (Europe) [shimadzu.eu]
- 13. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
Application Notes and Protocols: Reaction Mechanisms Involving α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of key reaction mechanisms involving α,β-unsaturated esters, a versatile class of compounds widely utilized in organic synthesis and drug development. The protocols and data presented herein are intended to serve as a practical guide for laboratory applications.
Conjugate Addition: The Michael Addition
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. It involves the addition of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated ester (Michael acceptor). This reaction is thermodynamically controlled and is crucial in the synthesis of a wide array of complex molecules and pharmaceutical agents.[1][2]
Organocatalyzed Asymmetric Michael Addition of Nitromethane to Chalcones
Quantitative Data:
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chiral Thiourea (10) | Toluene | 72 | 95 | 92 | [3] |
| 2 | Cinchona Alkaloid Derivative (5) | CH2Cl2 | 48 | 88 | 85 | [5] |
| 3 | Chiral Diamine (10) | a | 144 | 69 | 99 | [6] |
| 4 | Quinine-derived Squaramide (10) | Toluene | 24 | 92 | 96 | [5] |
| a No solvent specified. |
Experimental Protocol:
-
Materials: Chalcone (1.0 mmol), nitromethane (2.0 mmol), chiral thiourea catalyst (0.1 mmol, 10 mol%), and toluene (2.0 mL).
-
Procedure:
-
To a stirred solution of chalcone in toluene at room temperature, add the chiral thiourea catalyst.
-
Add nitromethane to the mixture.
-
Stir the reaction mixture at room temperature for 72 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Reaction Workflow:
Aza-Michael Addition for the Synthesis of β-Amino Esters
The aza-Michael reaction is a powerful method for the synthesis of β-amino esters and their derivatives, which are important structural motifs in many pharmaceuticals.[7][8]
Quantitative Data:
| Entry | Amine | Acceptor | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Aniline | Methyl Acrylate | LiClO4 | Solvent-free, rt, 2h | 92 | [9] |
| 2 | Benzylamine | Ethyl Crotonate | None | Neat, rt, 30 min | 95 | [8] |
| 3 | Pyrrolidine | Methyl Acrylate | None | Solvent-free, rt, 10 min | 98 | [8] |
| 4 | Aniline | Methyl Acrylate | Lipase TL IM | Methanol, continuous flow, 30 min | >99 | [10] |
Experimental Protocol (Solvent-Free):
-
Materials: α,β-Unsaturated ester (1.0 mmol) and amine (1.1 mmol).
-
Procedure:
-
In a round-bottom flask, mix the α,β-unsaturated ester and the amine.
-
Stir the mixture at room temperature for the specified time (typically 10-30 minutes), monitoring by TLC.
-
If the product precipitates, it can be collected by filtration. Otherwise, purify the crude product directly by column chromatography.[8]
-
Reaction Mechanism:
1,2-Addition vs. 1,4-Addition: The Role of the Nucleophile
The reaction of nucleophiles with α,β-unsaturated esters can lead to either 1,2-addition (at the carbonyl carbon) or 1,4-addition (at the β-carbon). The outcome is largely determined by the nature of the nucleophile, often described by Hard-Soft Acid-Base (HSAB) theory. Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while soft nucleophiles (e.g., Gilman reagents, thiols, amines) favor 1,4-addition.[11][12][13]
Selective 1,2-Reduction: The Luche Reduction
The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols, suppressing the competing 1,4-addition. The reaction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[14][15][16]
Quantitative Data:
| Substrate | Product | Yield (%) | Reference |
| (-)-Carvone | Carveol & Dihydrocarveol | 99 (92:8 mixture) | [14] |
| Cyclohex-2-en-1-one | Cyclohex-2-en-1-ol | 97 | [14] |
| trans-Cinnamaldehyde | Cinnamyl alcohol | Not specified | [17] |
Experimental Protocol for the Reduction of trans-Cinnamaldehyde:
-
Materials: trans-Cinnamaldehyde (250 µL), methanol (4 mL), sodium borohydride (0.13 g), cerium(III) chloride heptahydrate (approx. 1 equivalent relative to NaBH₄), water, and tert-butyl methyl ether (TBME).
-
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamaldehyde and cerium(III) chloride heptahydrate in methanol.
-
Cool the mixture in an ice-water bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Stir the reaction for 20-30 minutes in the ice bath.
-
Remove the solvent under reduced pressure (roto-vap).
-
To the residue, add water (2 mL) and TBME (5 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with TBME.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cinnamyl alcohol.[17]
-
Logical Relationship of Reagents in Luche Reduction:
Selective 1,4-Addition: Gilman Reagents
Gilman reagents (lithium diorganocuprates, R₂CuLi) are soft nucleophiles that selectively perform 1,4-conjugate addition to α,β-unsaturated esters and ketones.[11][18][19]
Experimental Protocol (General):
-
Materials: α,β-Unsaturated ester (1.0 mmol), lithium dimethylcuprate (1.1 mmol, prepared in situ from MeLi and CuI), and anhydrous diethyl ether or THF.
-
Procedure:
-
To a solution of the α,β-unsaturated ester in anhydrous ether at -78 °C under an inert atmosphere, add the Gilman reagent dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. α,β-Unsaturated esters are excellent dienophiles due to the electron-withdrawing nature of the ester group.[20]
Quantitative Data:
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | Methyl acrylate | Neat, 20 °C | Bicyclic ester | Not specified | [1] |
| Furan | Dimethyl acetylenedicarboxylate | Neat, 100 °C | Oxanorbornadiene derivative | Not specified | [12] |
| Anthracene | Maleic Anhydride | Xylene, reflux | Adduct | High | [21] |
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate:
-
Materials: Freshly cracked cyclopentadiene (1.0 eq), methyl acrylate (1.0 eq), and a suitable solvent (e.g., hexane or methanol).
-
Procedure:
-
Cool a solution of methyl acrylate in the chosen solvent to 0 °C.
-
Slowly add freshly cracked cyclopentadiene to the solution with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for several hours or overnight.
-
Monitor the reaction by GC-MS or NMR to determine the ratio of endo to exo products.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
The products can be separated by column chromatography if desired.[1]
-
Reaction Mechanism:
Other Important Reactions
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters, often with high E-stereoselectivity. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone.[22][23][24]
Quantitative Data:
| Aldehyde | Phosphonate | Base | Solvent | E/Z Ratio | Yield (%) | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | K₂CO₃ | Water/THF | >95:5 | 92 | [23] |
| 4-Methoxybenzaldehyde | Trimethyl phosphonoacetate | K₂CO₃ | Water | E-isomer only | Not specified | [24] |
| Octanal | Triethyl 2-phosphonopropionate | LiOt-Bu | Hexane | 25:1 | 85 | [25] |
Experimental Protocol (Aqueous Conditions):
-
Materials: Aldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), potassium carbonate (2.0 mmol), THF (10 mL), and water (10 mL).
-
Procedure:
-
Dissolve the aldehyde and triethyl phosphonoacetate in THF.
-
In a separate flask, dissolve potassium carbonate in water.
-
Add the aqueous base solution to the organic solution and stir vigorously at room temperature for 2-4 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[23]
-
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring. It consists of a Michael addition followed by an intramolecular aldol condensation. An α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), is used as the Michael acceptor. While not directly involving an α,β-unsaturated ester as a starting material, the product is an α,β-unsaturated ketone, and the initial Michael addition is a key step.[22][26][27][28][29][30]
Experimental Protocol (Chalcone and Ethyl Acetoacetate):
-
Materials: Chalcone (1.0 mmol), ethyl acetoacetate (1.1 mmol), and a catalytic amount of a base like sodium ethoxide or barium hydroxide in ethanol.
-
Procedure:
-
To a solution of the base in ethanol, add ethyl acetoacetate and stir to form the enolate.
-
Add the chalcone to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture, which may cause the product to precipitate.
-
Isolate the product by filtration or by standard aqueous work-up and extraction, followed by purification.[17]
-
Application in Drug Synthesis: Warfarin
The synthesis of the anticoagulant drug Warfarin is a classic example of a Michael addition involving a 4-hydroxycoumarin as the Michael donor and benzalacetone (an α,β-unsaturated ketone) as the acceptor.[23][24][31] This reaction highlights the importance of conjugate additions in the pharmaceutical industry.
Synthesis of Warfarin:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. princeton.edu [princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines [mdpi.com]
- 11. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Baylis-Hillman Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 24. Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com [chegg.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Robinson annulation - Wikipedia [en.wikipedia.org]
- 29. Robinson Annulation [organic-chemistry.org]
- 30. total-synthesis.com [total-synthesis.com]
- 31. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-fluorocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-fluorocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three common and effective synthetic routes for this compound:
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) with methyl acrylate.
-
Wittig Reaction: This reaction involves the olefination of 4-fluorobenzaldehyde with a phosphorus ylide, typically generated from a phosphonium salt like methyl (triphenylphosphoranylidene)acetate.
-
Fischer Esterification: This is a direct esterification of 4-fluorocinnamic acid with methanol in the presence of an acid catalyst.
Q2: Which synthetic route generally provides the highest yield?
A2: The yield can vary significantly based on the optimization of reaction conditions for each route. However, Fischer esterification and Wittig reactions with stabilized ylides are often reported to provide high yields (often exceeding 90%) when optimized.[1][2] The Heck reaction can also be high-yielding but can be more sensitive to catalyst, ligand, and base selection.
Q3: What are the main advantages and disadvantages of each route?
A3: Each route has its own set of pros and cons:
| Synthetic Route | Advantages | Disadvantages |
| Heck Reaction | Good atom economy; tolerance to a wide range of functional groups. | Requires a palladium catalyst which can be expensive; potential for side reactions like homocoupling; may require careful optimization of ligands and bases. |
| Wittig Reaction | Generally high-yielding, especially with stabilized ylides; stereoselective for the (E)-isomer with stabilized ylides.[3] | Stoichiometric formation of triphenylphosphine oxide, which can complicate purification.[4] |
| Fischer Esterification | Simple procedure; readily available starting materials; can be performed with common acid catalysts. | It is an equilibrium reaction, which can lead to incomplete conversion if water is not removed.[5] |
Q4: How can I purify the final this compound product?
A4: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures. Common solvent systems for cinnamates include ethanol/water, and hexane/ethyl acetate.[6][7]
-
Column Chromatography: This is useful for separating the product from soluble impurities, such as triphenylphosphine oxide from a Wittig reaction. A typical stationary phase is silica gel with a mobile phase of a hexane/ethyl acetate gradient.
Troubleshooting Guides
Heck Reaction Troubleshooting
Q: My Heck reaction is giving a low yield of this compound and I observe a black precipitate.
A: A low yield accompanied by the formation of a black precipitate (palladium black) is a common issue in Heck reactions and indicates catalyst decomposition. Here are some potential causes and solutions:
-
Cause: The palladium(0) catalyst is unstable at high temperatures or in the presence of oxygen.
-
Solution:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Consider using a more stable palladium precatalyst or a ligand that protects the palladium center.
-
Lowering the reaction temperature, if possible, can reduce the rate of catalyst decomposition.
-
-
Cause: The phosphine ligand is degrading.
-
Solution:
-
Use a more robust phosphine ligand.
-
Increase the ligand-to-palladium ratio.
-
-
Cause: The base is not optimal.
-
Solution:
-
Screen different inorganic or organic bases (e.g., K₂CO₃, Et₃N, DBU). The choice of base can significantly impact catalyst stability and reaction rate.
-
Q: The reaction is sluggish or does not go to completion.
A: Incomplete conversion can be due to several factors related to the reactivity of the starting materials and the catalyst activity.
-
Cause: The aryl halide is not reactive enough. (Note: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides).
-
Solution:
-
If using an aryl bromide, consider switching to the corresponding aryl iodide.
-
Increase the reaction temperature or reaction time.
-
Use a more active catalyst system (e.g., a palladacycle or a catalyst with an N-heterocyclic carbene (NHC) ligand).[8]
-
-
Cause: The catalyst is deactivated.
-
Solution:
-
Refer to the troubleshooting guide for catalyst decomposition above.
-
Ensure all reagents and solvents are anhydrous and of high purity.
-
Wittig Reaction Troubleshooting
Q: I am getting a low yield in my Wittig reaction.
A: Low yields in Wittig reactions can often be traced back to the ylide formation step or the stability of the ylide.
-
Cause: Incomplete formation of the phosphorus ylide.
-
Solution:
-
Ensure the base is strong enough to deprotonate the phosphonium salt. For stabilized ylides like methyl (triphenylphosphoranylidene)acetate, a milder base is often sufficient.
-
Use fresh, high-purity base and anhydrous solvents.
-
-
Cause: The ylide is unstable and decomposes before reacting with the aldehyde.
-
Solution:
-
Generate the ylide at a low temperature (e.g., 0 °C) and add the aldehyde solution to the pre-formed ylide.
-
Alternatively, for unstable ylides, consider generating the ylide in the presence of the aldehyde.[9]
-
Q: I am having difficulty removing the triphenylphosphine oxide byproduct.
A: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.
-
Solution:
-
Column Chromatography: This is the most reliable method for separating triphenylphosphine oxide from the desired product.
-
Recrystallization: If there is a significant difference in solubility between the product and triphenylphosphine oxide in a particular solvent system, recrystallization can be effective.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of diethyl ether and hexane, and then removed by filtration.
-
Fischer Esterification Troubleshooting
Q: My Fischer esterification is not going to completion and the yield is low.
A: The Fischer esterification is an equilibrium-limited reaction. Low yields are typically due to the presence of water, which drives the equilibrium back towards the starting materials.[5]
-
Cause: The equilibrium is not sufficiently shifted towards the product side.
-
Solution:
-
Use Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Châtelier's principle, will drive the reaction forward.[1]
-
Remove Water: If possible, use a Dean-Stark apparatus to azeotropically remove the water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.
-
Increase Catalyst Loading or Reaction Time: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄ or p-TsOH) is used.[2] Increasing the reaction time may also improve conversion.
-
-
Cause: Insufficient heating.
-
Solution:
-
Ensure the reaction is brought to reflux and maintained there for the specified time. Inadequate heating is a common reason for incomplete reactions in a laboratory setting.[1]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Heck Reaction
This protocol is adapted from procedures for similar Heck reactions.[10][11]
Materials:
-
4-Iodo-1-fluorobenzene (or 4-bromo-1-fluorobenzene)
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodo-1-fluorobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Add anhydrous DMF via syringe.
-
Add methyl acrylate (1.5 eq) and Et₃N (1.5 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol is based on standard procedures for Wittig reactions with stabilized ylides.[12][13][14]
Materials:
-
Methyl (triphenylphosphoranylidene)acetate
-
4-Fluorobenzaldehyde
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask, add methyl (triphenylphosphoranylidene)acetate (1.1 eq) and 4-fluorobenzaldehyde (1.0 eq).
-
Add anhydrous DCM or THF as the solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add a non-polar solvent like hexane to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrates and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of this compound via Fischer Esterification
This protocol is adapted from optimized procedures for the esterification of cinnamic acid.[1][2][15]
Materials:
-
4-Fluorocinnamic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask, add 4-fluorocinnamic acid (1.0 eq) and a large excess of methanol (e.g., using it as the solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 eq) or p-TsOH.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent to yield the crude product.
-
Purify by recrystallization from a suitable solvent.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for the synthesis of cinnamates via the three main routes. Note that the data is primarily for analogous compounds and should be used as a starting point for optimization of this compound synthesis.
Table 1: Heck Reaction Conditions and Yields for Cinnamate Synthesis
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Methyl acrylate | Pd/SiO₂ (cat.) | None | DIPEA | scCO₂/THF/MeOH | 165 | continuous | ~60 | [10] |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (cat.) | None | NaOAc | NMP | 125 | 2 | 85 | [16] |
| 4-Bromoanisole | n-Butyl acrylate | Palladacycle (1) | - | NaOAc | NMP | 140 | 4 | 95 | [8] |
Table 2: Wittig Reaction Conditions and Yields for Cinnamate Synthesis
| Aldehyde | Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | None | 60 | 0.25 | 95 | [11] |
| 4-Anisaldehyde | (from phosphonium salt) | K₂CO₃ | DMSO | 25 | 0.33 | 82-85 | [12] |
| Benzaldehyde | (in situ from Me-bromoacetate) | NaHCO₃ | Water | RT | 1 | High E:Z | [13] |
Table 3: Fischer Esterification Conditions and Yields for Cinnamate Synthesis
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| trans-Cinnamic acid | Methanol | H₂SO₄ (50) | Methanol | Reflux | 1.5 | 99 | [1] |
| trans-Cinnamic acid | Methanol | p-TsOH (50) | Methanol | Reflux | 2 | 91 | [1] |
| trans-Cinnamic acid | Methanol | H₂SO₄ (cat.) | Methanol | 90 | 1 | ~92 | [17][18] |
| Fluorinated Benzoic Acids | Methanol | UiO-66-NH₂ (cat.) | Methanol | - | 10 | High | [19] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Heck reaction for this compound synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. delval.edu [delval.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciepub.com [sciepub.com]
- 14. benchchem.com [benchchem.com]
- 15. chegg.com [chegg.com]
- 16. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-fluorocinnamate
Welcome to the technical support center for the synthesis of Methyl 4-fluorocinnamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via one of four common reactions: the Heck reaction, the Wittig reaction, the Perkin reaction followed by esterification, or the Knoevenagel condensation followed by decarboxylation and esterification.[1][2][3][4][5] Each method has its own advantages and potential for side product formation.
Q2: My reaction has a low yield. What are the general causes?
A2: Low yields can stem from several factors regardless of the synthetic route. Common causes include incomplete reaction, degradation of starting materials or product, suboptimal reaction conditions (temperature, time, catalyst loading), and the presence of impurities or moisture in reagents and solvents. Each specific method also has its own common pitfalls leading to low yields, which are addressed in the troubleshooting guides below.
Q3: I have obtained a mixture of E and Z isomers. How can I improve the stereoselectivity?
A3: The formation of the desired trans (E) isomer is often favored thermodynamically. To improve stereoselectivity, consider the following:
-
Wittig Reaction: The use of a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, strongly favors the formation of the E-isomer.[4]
-
Heck Reaction: This reaction generally shows a high preference for trans selectivity.[6]
-
Knoevenagel Condensation: The initial product may be a mixture of isomers, but often equilibrates to the more stable trans isomer upon heating or during workup.[1]
-
Purification: Isomers can often be separated by column chromatography or recrystallization.
Q4: How can I identify the main product and side products in my reaction mixture?
A4: The most effective method for identifying products and byproducts is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum of the desired trans-Methyl 4-fluorocinnamate has characteristic doublets for the vinylic protons with a coupling constant (J) of approximately 16 Hz. The corresponding cis-isomer will have a smaller coupling constant, typically around 12-13 Hz.[7] Other potential side products will have their own unique spectral signatures. Thin Layer Chromatography (TLC) is also a crucial tool for monitoring reaction progress and identifying the number of components in the mixture.
Troubleshooting Guides
Heck Reaction
The Heck reaction provides a direct route to this compound by coupling an aryl halide (e.g., 4-fluoroiodobenzene) with methyl acrylate.[8]
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Consider an activation step for the catalyst. |
| Poor choice of base or solvent | Triethylamine or potassium carbonate are common bases. Aprotic polar solvents like DMF or NMP are often effective.[9] | |
| Reaction temperature is too low | The Heck reaction often requires elevated temperatures (80-140 °C). Optimize the temperature for your specific catalyst system. | |
| Formation of Side Products | Homocoupling of the aryl halide (e.g., 4,4'-difluorobiphenyl) | Reduce catalyst loading and ensure efficient stirring. |
| Double arylation of the alkene | Use a slight excess of the alkene. | |
| Isomerization of the double bond | This is less common in Heck reactions which favor the trans product. |
Wittig Reaction
This method involves the reaction of 4-fluorobenzaldehyde with a phosphorus ylide, typically (carbomethoxymethylene)triphenylphosphorane.[5]
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete ylide formation | Ensure anhydrous conditions and use a sufficiently strong and fresh base (e.g., NaH, n-BuLi). |
| Presence of water | Use flame-dried glassware and anhydrous solvents. Water will quench the ylide. | |
| Aldehyde self-condensation (Cannizzaro reaction) | This can occur with strong bases. Add the aldehyde slowly to the ylide solution at a low temperature. | |
| Formation of Side Products | Triphenylphosphine oxide | This is an unavoidable byproduct of the Wittig reaction. It can be removed by column chromatography or by precipitation from a nonpolar solvent. |
| cis (Z)-isomer formation | Using a stabilized ylide strongly favors the trans (E)-isomer.[4] |
Perkin Reaction
The Perkin reaction involves the condensation of 4-fluorobenzaldehyde with acetic anhydride in the presence of a weak base, followed by esterification to yield the final product.[2][10][11]
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of 4-fluorocinnamic acid | High reaction temperatures leading to decomposition | Optimize the reaction temperature. The Perkin reaction often requires high temperatures (160-180 °C), but excessive heat can be detrimental.[12] |
| Insufficient reaction time | This reaction can be slow, sometimes requiring several hours. Monitor by TLC. | |
| Formation of Side Products | Self-condensation of acetic anhydride | Use a moderate excess of the anhydride. |
| Decarboxylation of the product at high temperatures | Careful temperature control is crucial. | |
| Incomplete Esterification | Presence of water | Use a large excess of methanol and a catalytic amount of strong acid (e.g., H₂SO₄). Consider using a Dean-Stark apparatus to remove water. |
Knoevenagel Condensation
This route involves the condensation of 4-fluorobenzaldehyde with a compound containing an active methylene group, such as dimethyl malonate, followed by saponification, decarboxylation, and esterification.[1][13]
Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inappropriate catalyst | Weak bases like piperidine or pyridine are commonly used.[1] |
| Reversible reaction | Remove water as it forms, for example, by azeotropic distillation. | |
| Formation of Side Products | Michael addition of the active methylene compound to the product | Use stoichiometric amounts of reactants or a slight excess of the aldehyde. |
| Self-condensation of the aldehyde | This is less common with weak bases but can occur under more strongly basic conditions. | |
| Incomplete Decarboxylation | Insufficient heating | Ensure the reaction is heated sufficiently to drive off CO₂. |
Comparative Data of Synthetic Routes
The choice of synthetic route can significantly impact the yield and purity of the final product. Below is a summary of typical yields for each method.
| Synthetic Route | Typical Yield (%) | Key Advantages | Common Disadvantages |
| Heck Reaction | 70-95% | High trans-selectivity, good functional group tolerance. | Requires a palladium catalyst which can be expensive and needs to be removed from the final product. |
| Wittig Reaction | 60-90% | High trans-selectivity with stabilized ylides. | Stoichiometric formation of triphenylphosphine oxide which can complicate purification. |
| Perkin Reaction | 50-80% (for cinnamic acid) | Uses inexpensive reagents. | Often requires high temperatures and long reaction times; can have moderate yields.[14] |
| Knoevenagel Condensation | 75-95% | Generally high yielding and uses mild conditions. | Can be a multi-step process if starting from a malonic ester. |
Detailed Experimental Protocols
Protocol 1: Heck Reaction
This protocol describes the synthesis of this compound from 4-fluoroiodobenzene and methyl acrylate.
Materials:
-
4-fluoroiodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).
-
Add anhydrous toluene, followed by 4-fluoroiodobenzene (1.0 eq.), methyl acrylate (1.2 eq.), and triethylamine (1.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Wittig Reaction
This protocol details the synthesis from 4-fluorobenzaldehyde and a stabilized ylide.
Materials:
-
(Carbomethoxymethylene)triphenylphosphorane
-
4-fluorobenzaldehyde
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a round-bottom flask, add (carbomethoxymethylene)triphenylphosphorane (1.1 eq.) and dissolve in anhydrous DCM.
-
Add 4-fluorobenzaldehyde (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add a nonpolar solvent (e.g., hexane or a mixture of hexane and diethyl ether) to the residue to precipitate the triphenylphosphine oxide.
-
Filter to remove the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield pure trans-Methyl 4-fluorocinnamate.
Protocol 3: Perkin Reaction and Esterification
This two-step protocol first synthesizes 4-fluorocinnamic acid, which is then esterified.
Step 1: Synthesis of 4-fluorocinnamic acid Materials:
-
4-fluorobenzaldehyde
-
Acetic anhydride
-
Sodium acetate (anhydrous)
Procedure:
-
In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq.), acetic anhydride (2.5 eq.), and anhydrous sodium acetate (1.0 eq.).
-
Heat the mixture to 180 °C and maintain this temperature for 5 hours.[12]
-
Allow the mixture to cool slightly and then pour it into a large volume of water.
-
Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
Cool the mixture and collect the precipitated 4-fluorocinnamic acid by vacuum filtration.
-
Recrystallize the crude product from water or an ethanol/water mixture.
Step 2: Fischer Esterification Materials:
-
4-fluorocinnamic acid
-
Methanol
-
Sulfuric acid (concentrated)
Procedure:
-
Dissolve the 4-fluorocinnamic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, filter, and concentrate to obtain this compound.
Protocol 4: Knoevenagel Condensation
This protocol describes the synthesis via condensation of 4-fluorobenzaldehyde with dimethyl malonate.
Materials:
-
4-fluorobenzaldehyde
-
Dimethyl malonate
-
Piperidine
-
Pyridine
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-fluorobenzaldehyde (1.0 eq.), dimethyl malonate (1.1 eq.), a catalytic amount of piperidine, and pyridine as the solvent.
-
Heat the mixture to reflux and collect the water that is formed.
-
Once the reaction is complete (monitored by TLC), cool the mixture.
-
The intermediate product can be saponified with NaOH, followed by acidification and heating to induce decarboxylation to 4-fluorocinnamic acid.
-
The resulting 4-fluorocinnamic acid is then esterified as described in Protocol 3, Step 2.
Visualizations
Reaction Pathways Overview
Caption: Overview of the main synthetic routes to this compound.
Potential Side Products
Caption: Common impurities and side products in the synthesis of this compound.
Troubleshooting Workflow
Caption: A general workflow for the purification and troubleshooting of this compound synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Crude Methyl 4-fluorocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 4-fluorocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound, which is a solid at room temperature, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity level.[1] For many common impurities, a combination of an initial aqueous workup followed by either of these techniques is highly effective.[1]
Q2: What are the likely impurities in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route used.
-
From Wittig Reaction: If synthesized via a Wittig reaction from 4-fluorobenzaldehyde and a phosphorus ylide, common impurities include unreacted starting materials, triphenylphosphine oxide (a major byproduct), and potentially the Z-isomer of the product.[2][3]
-
From Heck Coupling: If prepared via a Heck reaction between 4-fluoro-iodobenzene and methyl acrylate, impurities could include unreacted starting materials, homocoupled byproducts, and palladium catalyst residues.[4][5] Isomerization of the double bond can also occur, leading to the formation of the undesired cis-isomer.[6]
-
From Fischer Esterification: If synthesized by Fischer esterification of 4-fluorocinnamic acid, impurities would likely be the unreacted carboxylic acid and the alcohol used in the reaction.[7][8][9]
Q3: How do I choose the best purification technique for my needs?
A3: For crystalline solids with impurities that have different polarities, recrystallization is often a good choice.[1] If you have a complex mixture of impurities or require very high purity, column chromatography is generally more effective.[1][10]
Q4: What is a good starting point for developing a purification protocol?
A4: A general workflow is to first perform an aqueous workup to remove any water-soluble impurities and acids or bases. After extraction and drying of the organic layer, the crude product can be further purified by either recrystallization or column chromatography.[1]
Purification Techniques: A Comparative Overview
The following table summarizes typical expectations for the purification of this compound. Please note that actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Yield Range | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Recrystallization | 70-90% | >98% | Simple, cost-effective, good for removing less soluble impurities. | Can be less effective for impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | 60-85% | >99% | Excellent for separating complex mixtures and achieving high purity.[10] | More time-consuming, requires larger volumes of solvent, and can be more expensive. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent system. A good solvent will dissolve the crude product when hot but not at room temperature.[11] A common approach is to use a solvent pair, such as ethanol/water or ethyl acetate/hexanes.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently while stirring until the solid dissolves completely.
-
Inducing Crystallization: While the solution is still hot, slowly add the less polar solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (turbid). If too much precipitate forms, add a few drops of the hot polar solvent to redissolve it.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals.[1]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method and should be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (for chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product.
-
Column Packing: Prepare a silica gel slurry in the eluent and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation | - The solution is too dilute.- The solution cooled too quickly. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product.[1] |
| Product "oils out" | - The solution is cooling too rapidly.- The solvent is too non-polar. | - Allow the flask to cool more slowly.- Add a small amount of the more polar solvent to the hot mixture to redissolve the oil and then cool slowly.[1] |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated if performing a hot filtration. |
| Poor purity | - Inefficient removal of impurities.- Co-crystallization of impurities. | - Ensure the crystals are washed with ice-cold solvent.- A second recrystallization from a different solvent system may be necessary.[1] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation | - Inappropriate eluent polarity.- Column overloading. | - Optimize the eluent system using TLC.- Use a larger column or load less sample. |
| Product elutes too quickly | - Eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Product does not elute | - Eluent is not polar enough. | - Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Tailing of spots on TLC | - Compound is interacting with the silica gel. | - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. mt.com [mt.com]
Technical Support Center: Optimizing Cinnamaldehyde Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the direct esterification of cinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the direct esterification of cinnamaldehyde?
A1: The direct conversion of cinnamaldehyde to its corresponding ester is primarily achieved through two main reaction types:
-
Oxidative Esterification: This method involves the oxidation of the aldehyde to an activated acyl species, which is then trapped by an alcohol to form the ester. This is often catalyzed by N-heterocyclic carbenes (NHCs) in the presence of an oxidant.
-
Tishchenko Reaction: This is a disproportionation reaction where two molecules of an aldehyde react in the presence of a metal alkoxide catalyst to form a single ester molecule. One aldehyde molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol, which then combine to form the ester.
Q2: My oxidative esterification reaction yield is low. What are the common causes?
A2: Low yields in NHC-catalyzed oxidative esterification can stem from several factors:
-
Inactive Catalyst: The N-heterocyclic carbene (NHC) precatalyst may not have been effectively deprotonated to form the active carbene. Ensure you are using a suitable base (e.g., DBU) and anhydrous conditions.
-
Inefficient Oxidant: The chosen oxidant may not be potent enough or may be incompatible with the reaction conditions.
-
Suboptimal Temperature: While many NHC-catalyzed reactions proceed at room temperature, some systems may require gentle heating to achieve optimal rates.
-
Presence of Water: Moisture can hydrolyze the acyl azolium intermediate, leading to the formation of cinnamic acid as a byproduct and reducing the ester yield.
-
Steric Hindrance: Bulky alcohols may react more slowly, leading to incomplete conversion within the standard reaction time.
Q3: What are common side reactions in the Tishchenko reaction with cinnamaldehyde?
A3: The Tishchenko reaction, while efficient, can be prone to side reactions, especially with α,β-unsaturated aldehydes like cinnamaldehyde:
-
Cannizzaro Reaction: If a strong base like sodium hydroxide is used instead of a metal alkoxide, the Cannizzaro reaction can occur, producing cinnamyl alcohol and cinnamic acid.
-
Polymerization: At higher temperatures, cinnamaldehyde can undergo polymerization.
-
Aldol Condensation: If the aldehyde has enolizable protons (not the case for cinnamaldehyde itself, but relevant for cross-Tishchenko reactions), aldol side reactions can occur.
-
Catalyst-Derived Ester Formation: The alkoxide from the catalyst can sometimes participate in the reaction, leading to the formation of an ester derived from the catalyst's alcohol component. This can be minimized by using low temperatures and low catalyst loadings.
Q4: Can I use air as the oxidant in NHC-catalyzed oxidative esterification?
A4: Yes, several protocols have been developed that utilize molecular oxygen from the air as a green and readily available oxidant for NHC-catalyzed oxidative esterifications, affording aromatic esters in high yields under ambient conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion in NHC-Catalyzed Oxidative Esterification
| Possible Cause | Troubleshooting Step |
| Inactive NHC Catalyst | Ensure the NHC precatalyst (e.g., triazolium salt) is pure and dry. Use a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for in situ generation of the carbene. Confirm the base is fresh and active. |
| Insufficient Oxidant | Verify the oxidant is active and used in the correct stoichiometric amount. For aerobic oxidations, ensure adequate exposure to air (e.g., by using an open flask or bubbling air through the mixture). |
| Reaction Temperature Too Low | While many reactions proceed at room temperature, consider gently heating the reaction to 40-60°C to increase the rate, especially with less reactive substrates. |
| Solvent Purity | Use anhydrous solvents to prevent hydrolysis of the reactive acyl azolium intermediate, which leads to the formation of cinnamic acid. |
Issue 2: Formation of Cinnamic Acid Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of Water | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis During Workup | Neutralize the reaction mixture promptly during the workup procedure. Avoid prolonged contact with aqueous acidic or basic solutions. |
| Inefficient Trapping by Alcohol | For sterically hindered or less nucleophilic alcohols, consider increasing the reaction time or temperature to favor ester formation over hydrolysis. |
Issue 3: Inconsistent Yields in the Tishchenko Reaction
| Possible Cause | Troubleshooting Step |
| Catalyst Quality | Use freshly prepared or high-quality metal alkoxide (e.g., aluminum isopropoxide). The catalyst is sensitive to moisture. |
| Temperature Control | The Tishchenko reaction can be exothermic. Maintain the recommended reaction temperature to avoid side reactions like polymerization. Low temperatures are often preferred to minimize side reactions. |
| Purity of Cinnamaldehyde | Use freshly distilled cinnamaldehyde to remove any cinnamic acid that may have formed due to oxidation upon storage. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the direct esterification of cinnamaldehyde.
Table 1: NHC-Catalyzed Oxidative Esterification of Cinnamaldehyde
| Catalyst (mol%) | Base (equiv.) | Oxidant | Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Triazolium Salt (2-10) | DBU (1.1) | MnO₂ | Various | CH₂Cl₂ or Toluene | 23 | N/A | High |
| Triazolium Salt (2) | DBU (3) | Quinone | MeOH | THF/MeOH | RT | 2 | 99 |
| 1,3-Dimesitylimidazolium chloride | DBU | O₂ (air) | MeOH | THF | RT | N/A | Moderate to High |
| Triazolium salt | DBU | O₂ (air) | Various | THF | RT | N/A | High |
Table 2: Tishchenko Reaction of Cinnamaldehyde
| Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Aluminum isopropoxide | Toluene | 0 - RT | 1-4 | Cinnamyl cinnamate | Moderate to High |
| Sodium benzylate | None | N/A | N/A | Benzyl benzoate (from benzaldehyde) | N/A |
| Organoactinide complexes | N/A | N/A | N/A | Symmetric or asymmetric esters | N/A |
Experimental Protocols
Protocol 1: NHC-Catalyzed Oxidative Esterification of Cinnamaldehyde to Ethyl Cinnamate
This protocol is a representative example of an N-heterocyclic carbene-catalyzed oxidative esterification.
Materials:
-
Cinnamaldehyde
-
Ethanol (anhydrous)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC precatalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Manganese dioxide (MnO₂)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the NHC precatalyst (IPr·HCl, 10 mol%).
-
Add anhydrous toluene, followed by cinnamaldehyde (1.0 equiv.) and anhydrous ethanol (1.5 equiv.).
-
Add DBU (1.1 equiv.) to the stirred solution.
-
Add activated manganese dioxide (MnO₂, 1.5 equiv.) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad with diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer
Stability and degradation of Methyl 4-fluorocinnamate under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 4-fluorocinnamate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cinnamic acid ester derivative containing a fluorine atom at the para position of the phenyl ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its fluorine substitution can enhance properties such as thermal stability and reactivity in certain chemical transformations.[1]
Q2: What are the typical storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry place, protected from light.[2] The recommended storage temperature is typically between 0-8°C.[1]
Q3: What are the main degradation pathways for cinnamate esters like this compound?
Cinnamate esters are susceptible to degradation through several pathways, including:
-
Hydrolysis: The ester bond can be cleaved in the presence of acid or base to yield 4-fluorocinnamic acid and methanol.[3]
-
Photodegradation: Exposure to UV light can lead to isomerization from the trans (E) to the cis (Z) isomer and potentially cycloaddition reactions in concentrated solutions or the solid state.
-
Oxidation: The double bond in the cinnamate structure can be susceptible to oxidative cleavage.
-
Thermal Degradation: At elevated temperatures, decomposition can occur.
Q4: How can I monitor the degradation of this compound in my experiments?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound.[4][5] This method should be able to separate the intact parent compound from all potential degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly low assay value of this compound in a sample.
| Potential Cause | Troubleshooting Step |
| Inadvertent exposure to light | Ensure all sample preparation and storage are conducted in amber vials or under light-protected conditions. |
| pH instability | Verify the pH of your sample matrix. Extreme acidic or basic conditions can accelerate hydrolysis. Buffer your solutions if necessary. |
| Elevated temperature | Check for any unintended exposure of the sample to high temperatures during processing or storage. |
| Oxidative degradation | If the sample is exposed to air for extended periods or contains oxidizing agents, consider purging with an inert gas like nitrogen. |
| Improperly calibrated analytical instrument | Calibrate your HPLC system and ensure the detector response is linear over the expected concentration range. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
| Potential Cause | Troubleshooting Step |
| Formation of degradation products | Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in peak identification. |
| Contamination from solvent or reagents | Analyze a blank sample (matrix without the analyte) to check for interfering peaks. |
| Excipient interference (in formulated products) | Prepare and analyze a placebo sample (formulation without the active pharmaceutical ingredient) to identify any peaks originating from the excipients. |
| Sample carryover | Implement a robust needle wash program on the autosampler between injections. |
Quantitative Data Summary
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | Likely to degrade | 4-Fluorocinnamic acid, Methanol |
| Alkaline Hydrolysis | 0.1 M NaOH | Likely to degrade rapidly | 4-Fluorocinnamic acid, Methanol |
| Oxidative | 3% H₂O₂ | May degrade | Oxidized derivatives, cleavage products |
| Thermal | 60°C | Generally stable, degradation may occur at higher temperatures | Decomposition products |
| Photolytic | UV light (e.g., 254 nm) | Likely to degrade | cis-Methyl 4-fluorocinnamate, cyclobutane dimers |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature or heat gently for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at a specified temperature (e.g., 60°C or higher) for a defined duration. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Assess the peak purity of the parent compound to ensure no co-eluting peaks.
-
Characterize the major degradation products using techniques like mass spectrometry (MS).
-
Evaluate the mass balance to account for all the material.[6]
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. 96426-60-7 CAS MSDS (this compound 97% PREDOMIN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. JPS60169437A - Method for hydrolyzing cinnamic acid esters - Google Patents [patents.google.com]
- 4. validated stability indicating: Topics by Science.gov [science.gov]
- 5. Issue's Article Details [indiandrugsonline.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ajpsonline.com [ajpsonline.com]
Technical Support Center: Troubleshooting Reactions with Methyl 4-fluorocinnamate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Methyl 4-fluorocinnamate. The information is presented in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common reaction types where low reactivity or other issues might be observed.
General Reactivity Issues
Q1: My reaction with this compound is showing low or no conversion. What are the general factors to consider?
A1: Low reactivity in reactions with this compound can be attributed to several factors, primarily related to the electronic properties of the molecule. The fluorine atom at the para-position of the phenyl ring is strongly electron-withdrawing. This reduces the electron density of the entire conjugated system, including the double bond.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Reactions that proceed smoothly with non-fluorinated methyl cinnamate may require more forcing conditions for this compound. This could involve higher temperatures, longer reaction times, or the use of more active catalysts.
-
Check Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can inhibit catalysts or lead to side reactions.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. For reactions involving polar intermediates or transition states, a more polar solvent may be beneficial.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, ensure that you are working under a properly maintained inert atmosphere (e.g., nitrogen or argon).
Heck Coupling Reactions
Q2: I am experiencing low yields in a Heck coupling reaction between this compound and an aryl halide. What could be the problem?
A2: Low yields in Heck reactions with electron-deficient alkenes like this compound are a common issue. The electron-withdrawing nature of the fluorinated ring can disfavor the migratory insertion step of the catalytic cycle.
Troubleshooting Steps:
-
Catalyst System:
-
Palladium Precursor: If you are using Pd(OAc)₂, consider switching to a more active Pd(0) source like Pd₂(dba)₃.
-
Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can promote the reaction. Consider screening ligands such as P(o-tolyl)₃, P(t-Bu)₃, or bidentate ligands like dppf.[1]
-
-
Base: The base is crucial for regenerating the active Pd(0) catalyst.[2] If you are using a weaker base like Et₃N, consider switching to a stronger base such as K₂CO₃, Cs₂CO₃, or a phosphazene base.
-
Temperature: Increase the reaction temperature in increments of 10-20 °C.
-
Aryl Halide Reactivity: Remember the general reactivity trend for aryl halides in Heck reactions: I > Br > OTf >> Cl. If you are using an aryl chloride, you will likely need a specialized catalyst system.
Data Presentation: Representative Heck Reaction Yields
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Methyl Acrylate | 2% Pd/SiO₂ | DIPEA | scCO₂/THF | 155 | ~90 |
| 2 | Iodobenzene | Acrylamide | Pd(OAc)₂ / Ligand | Et₃N | ACN | Varies | 71-95 |
| 3 | Aryl Bromide | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 80 | Good to Excellent |
Note: This table presents representative yields for Heck reactions with related substrates to provide a general performance expectation. Direct comparative data for this compound vs. Methyl Cinnamate is limited in the literature.
Experimental Protocol: Heck Reaction of this compound with 4-Bromoacetophenone
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), 4-bromoacetophenone (1.0 mmol), and this compound (1.2 mmol).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Michael Addition Reactions
Q3: My Michael addition to this compound is sluggish. How can I improve the reaction rate?
A3: The reactivity of Michael acceptors is enhanced by electron-withdrawing groups. Therefore, this compound should be a good Michael acceptor. If you are observing low reactivity, the issue might lie with the nucleophile, the catalyst, or the reaction conditions.
Troubleshooting Steps:
-
Nucleophile Strength: The rate of Michael addition is highly dependent on the nucleophilicity of the donor. "Soft" nucleophiles like thiolates are generally very effective.[3] If you are using a less reactive nucleophile, you may need to use a stronger base to generate a higher concentration of the active nucleophile.
-
Catalyst:
-
Base Catalysis: For nucleophiles like thiols or amines, a common strategy is to use a base catalyst (e.g., Et₃N, DBU) to deprotonate the nucleophile.
-
Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.[4]
-
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like THF, DMF, or acetonitrile are often good choices.[5]
Data Presentation: Michael Addition Reactivity
| Michael Acceptor | Nucleophile | Catalyst/Base | Solvent | Reactivity |
| α,β-Unsaturated Ester | Thiol | None | Solvent-free | High Yield, Fast Reaction |
| α,β-Unsaturated Ketone | Thiophenol | Et₃N | Acetonitrile | Moderate Rate |
| Nitroalkene | Thiophenol | None | Water | Good Yield |
Note: This table provides a qualitative comparison of reactivity for different Michael systems. The electron-withdrawing fluorine in this compound is expected to enhance its reactivity as a Michael acceptor compared to the non-fluorinated analog.
Experimental Protocol: Michael Addition of Thiophenol to this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent like acetonitrile (5 mL).
-
Reagent Addition: Add thiophenol (1.2 mmol) followed by a catalytic amount of a base such as triethylamine (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is often complete within a few hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Diels-Alder Reactions
Q4: The Diels-Alder reaction with this compound as the dienophile is giving a low yield. What can I do?
A4: The electron-withdrawing fluorine atom should, in principle, lower the LUMO energy of the dienophile and increase the reaction rate in a normal-electron-demand Diels-Alder reaction. However, fluorine can also exert complex electronic and steric effects that may slow down the reaction.[6]
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) is a standard method to accelerate Diels-Alder reactions.[7][8][9][10] The Lewis acid coordinates to the carbonyl oxygen of the ester, further lowering the LUMO energy of the dienophile and increasing its reactivity.
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be mindful that high temperatures can also favor the retro-Diels-Alder reaction, especially if the product is sterically strained.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are generally preferred for non-catalyzed reactions, while solvents like dichloromethane are common for Lewis acid-catalyzed reactions.
Data Presentation: Endo/Exo Selectivity in Diels-Alder Reactions
| Dienophile | Diene | Conditions | Major Product |
| Cyclic Anhydride | Cyclopentadiene | Thermal | Endo |
| Acrylate | Cyclopentadiene | Lewis Acid | Endo |
| α-Fluorobenzyl Acrylate | Cyclopentadiene | Thermal | Exo |
Note: The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions, though the exo product may be thermodynamically more stable. Fluorine substitution can sometimes alter this selectivity.[6][11]
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the Lewis acid (e.g., AlCl₃, 1.0 equiv) in anhydrous dichloromethane at -78 °C.
-
Dienophile Addition: Slowly add a solution of this compound (1.0 equiv) in dichloromethane to the Lewis acid solution. Stir for 15-30 minutes.
-
Diene Addition: Add the diene (e.g., isoprene, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quenching and Work-up: Carefully quench the reaction by adding it to a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Catalytic Hydrogenation
Q5: During the catalytic hydrogenation of the double bond in this compound, I am observing catalyst deactivation. What is the cause and how can I prevent it?
A5: Catalyst poisoning is a common issue in the hydrogenation of halogenated compounds. While the C-F bond is generally strong, it can be cleaved under certain hydrogenation conditions (hydrodefluorination), leading to the formation of fluoride ions which can poison the catalyst.
Troubleshooting Steps:
-
Catalyst Choice:
-
Palladium-based catalysts (e.g., Pd/C) are often used for double bond hydrogenation.[12] However, they can also be active for hydrodehalogenation.
-
Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) can sometimes offer better selectivity for arene hydrogenation without extensive hydrodefluorination.[13]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C) are also effective for double bond hydrogenation.
-
-
Reaction Conditions:
-
Temperature and Pressure: Use the mildest conditions possible (lower temperature and pressure) that still allow for the hydrogenation of the double bond.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Ethanol, methanol, and ethyl acetate are common choices.
-
-
Additives: In some cases, the addition of a base (e.g., a non-nucleophilic amine) can help to suppress hydrodehalogenation.
-
Catalyst Deactivation: If catalyst poisoning is suspected, increasing the catalyst loading might be necessary to drive the reaction to completion. However, this is not an ideal solution. A better approach is to screen different catalysts and conditions to find a more selective system.
Data Presentation: Catalyst Performance in Hydrogenation
| Substrate | Catalyst | Conditions | Key Observation |
| Cinnamic Acid | Pd/C | 25 °C, 10 mbar H₂ | Effective for double bond hydrogenation |
| Fluorobenzene | Rh/Al₂O₃ | Ambient temp, 1 atm H₂ | Rapid degradation with hydrodefluorination |
| Cinnamaldehyde | Pt/SiO₂ | 90 °C, 5 bar H₂ | Selective C=O or C=C hydrogenation possible |
Note: This table highlights the variable performance of different catalysts for hydrogenation of related functional groups and the potential for side reactions with fluorinated substrates.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reaction Setup: To a hydrogenation flask, add this compound (1.0 mmol) and a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) under a stream of inert gas.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate and purge the system with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualizations
Below are diagrams illustrating the logical workflows for troubleshooting common issues in reactions with this compound.
Caption: General troubleshooting workflow for low reactivity.
Caption: Troubleshooting workflow for Heck reactions.
Caption: Troubleshooting workflow for Michael additions.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 4. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Lewis-Acid-Templated Diels–Alder Reactions | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nacatsoc.org [nacatsoc.org]
- 13. researchgate.net [researchgate.net]
Methyl 4-fluorocinnamate solubility in common organic solvents
Technical Support Center: Methyl 4-fluorocinnamate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols related to the solubility of this compound in common organic solvents.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions regarding the dissolution of this compound.
Q1: What is the expected solubility of this compound in common organic solvents?
Data Presentation: Qualitative Solubility of this compound
| Solvent | Chemical Class | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High |
| Acetone | Ketone | High |
| Ethanol | Alcohol | Soluble |
| Methanol | Alcohol | Soluble |
| Chloroform | Halogenated Hydrocarbon | Slightly Soluble |
| Water | Protic | Insoluble |
| Hexane | Non-polar Hydrocarbon | Insoluble |
This data is an estimation based on the solubility of structurally related compounds. It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.
Q2: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase the Temperature: Gently warming the solution can significantly increase the rate of dissolution and the solubility limit. Use a water bath and monitor the temperature to avoid decomposition of the compound.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution process.
-
Vortexing: For small volumes, vigorous mixing using a vortex mixer can aid in dissolving the compound.
-
Solvent Selection: If the compound remains insoluble, you may need to switch to a more suitable solvent. Refer to the qualitative solubility table above. For difficult-to-dissolve compounds, polar aprotic solvents like DMSO are often a good choice.
Q3: The dissolved solution of this compound appears cloudy or hazy. What could be the cause?
A3: A cloudy or hazy appearance can indicate several issues:
-
Incomplete Dissolution: The compound may not be fully dissolved. Try the methods suggested in Q2 to improve solubility.
-
Contamination: The solvent or the compound itself may be contaminated with impurities that have low solubility. Ensure you are using high-purity solvents and that your glassware is clean and dry.
-
Precipitation: The solution may be supersaturated, and the compound is beginning to precipitate out of the solution. This can happen if a solution prepared at a higher temperature is cooled down. If this occurs, you may need to work with a more dilute solution or maintain a higher temperature.
Q4: Can I prepare a stock solution of this compound and store it?
A4: Yes, you can prepare stock solutions in a suitable organic solvent, such as DMSO or ethanol. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation of the compound. Before use, allow the solution to warm to room temperature and ensure the compound is fully redissolved by vortexing.
Experimental Protocols
This section provides a detailed methodology for determining the solubility of this compound.
Protocol: Gravimetric Determination of Solubility
This method is used to determine the solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Evaporating dish
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process.
-
-
Mass Determination and Calculation:
-
Once the solvent has fully evaporated, weigh the evaporating dish containing the dried solute.
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish.
-
The solubility can then be expressed in terms of mass per volume (e.g., mg/mL or g/L).
-
Visualizations
Logical Workflow for Dissolving this compound
The following diagram illustrates a step-by-step process for dissolving this compound, including troubleshooting steps.
Caption: Workflow for dissolving this compound.
Technical Support Center: Preventing Polymerization of Cinnamate Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of cinnamate esters during storage and experimentation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden solidification of the cinnamate ester at room temperature. | Spontaneous free-radical polymerization. This can be initiated by trace impurities, exposure to light, or elevated temperatures. | Immediately and safely dispose of the material according to your institution's guidelines for reactive chemicals. Do not attempt to heat or dissolve the solidified mass, as this could lead to a runaway reaction. Review storage conditions and inhibitor levels in remaining stock. |
| Increased viscosity or cloudiness of the liquid ester over time. | Onset of polymerization, forming soluble oligomers. | The ester may be partially polymerized. It is advisable to purify the ester by distillation (if thermally stable) or column chromatography to remove oligomers before use. Ensure the purified ester is properly inhibited and stored. |
| Discoloration (e.g., yellowing) of the cinnamate ester. | Formation of colored byproducts, which can sometimes be associated with degradation or the initial stages of polymerization. | While not always indicative of polymerization, discoloration warrants investigation. Check for changes in purity using analytical methods like NMR or HPLC. If purity has decreased, purification is recommended. |
| Inconsistent reaction outcomes when using the stored ester. | Presence of oligomers or polymers that can interfere with the intended reaction. | Use freshly purified and properly inhibited cinnamate ester for critical reactions. Perform a quality control check on the stored ester before use. |
Frequently Asked Questions (FAQs)
Q1: What causes cinnamate esters to polymerize during storage?
A1: Cinnamate esters primarily polymerize through two mechanisms:
-
Free-radical polymerization: This is a chain reaction initiated by free radicals, which can be generated by heat, light (UV), or the presence of radical-initiating impurities.[1]
-
Photopolymerization: Cinnamate esters are sensitive to UV light, which can directly initiate polymerization, often through a [2+2] cycloaddition of the double bonds.[2][3]
Q2: How can I prevent the polymerization of my cinnamate esters?
A2: A multi-faceted approach is most effective:
-
Use of Inhibitors: Add a suitable polymerization inhibitor to scavenge free radicals.
-
Proper Storage Conditions: Store cinnamate esters in a cool, dark, and dry place.
-
Inert Atmosphere: For particularly sensitive esters or long-term storage, blanketing the container with an inert gas like nitrogen or argon can prevent oxygen-mediated radical formation.
Q3: Which inhibitors are recommended for cinnamate esters and at what concentration?
A3: Phenolic compounds are commonly used inhibitors for unsaturated esters. The choice and concentration can depend on the specific cinnamate ester and the intended application.
| Inhibitor | Abbreviation | Typical Concentration Range (ppm) | Notes |
| Hydroquinone | HQ | 100 - 1000 | A common and effective general-purpose inhibitor.[4][5] Requires the presence of oxygen to be effective.[5] |
| Monomethyl Ether of Hydroquinone | MEHQ | 50 - 500 | Often preferred due to lower toxicity and better solubility in organic monomers compared to HQ.[6] Used for stabilizing vinyl cinnamate.[7][8] |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | Another effective phenolic inhibitor. |
Note: It is crucial to determine the optimal inhibitor concentration for your specific cinnamate ester and storage conditions. The provided ranges are general guidelines.
Q4: How do I add an inhibitor to my cinnamate ester?
A4: The inhibitor is typically added to the freshly synthesized and purified cinnamate ester. It should be dissolved completely with gentle stirring or agitation. Ensure the inhibitor is of high purity to avoid introducing contaminants.
Q5: My cinnamate ester has already polymerized. Can I reverse it?
A5: Depolymerization of addition polymers like poly(cinnamate) esters is challenging. While thermal or catalytic depolymerization is possible for some polyesters, it often requires harsh conditions that can degrade the monomer.[9][10][11] It is generally more practical to discard the polymerized material and synthesize a fresh batch. A general approach for attempting depolymerization would involve heating the polymer with a suitable catalyst, but this would require significant optimization.
Experimental Protocols
Protocol 1: Accelerated Stability Study for Cinnamate Esters
This protocol is designed to assess the stability of an inhibited cinnamate ester under accelerated storage conditions.
1. Materials:
- Inhibited cinnamate ester (at least 3 samples in separate, sealed, amber glass vials)
- Oven capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
- NMR spectrometer
- FTIR spectrometer with ATR accessory
- Analytical balance
2. Procedure:
- Prepare at least three vials of the inhibited cinnamate ester.
- Label each vial clearly with the sample name, inhibitor concentration, and start date.
- Take an initial (time zero) NMR and FTIR spectrum of one of the samples.
- Place the remaining vials in an oven set to an elevated temperature (e.g., 40°C).[12]
- At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven.
- Allow the vial to cool to room temperature.
- Acquire NMR and FTIR spectra of the sample.
- Compare the spectra over time to the initial spectra to detect signs of polymerization.
3. Data Analysis:
- NMR Spectroscopy: Monitor for the disappearance or broadening of the vinyl proton signals (typically around 6-8 ppm). The appearance of broad signals in the aliphatic region (around 1-4 ppm) can indicate polymer formation.[13][14][15][16]
- FTIR Spectroscopy: Look for a decrease in the intensity of the C=C stretching vibration (typically around 1630-1640 cm⁻¹).[15]
Protocol 2: Quality Control of Stored Cinnamate Esters
This protocol outlines a quick quality control check before using a stored cinnamate ester.
1. Materials:
- Stored cinnamate ester
- FTIR spectrometer with ATR accessory
- Reference FTIR spectrum of the pure, unpolymerized ester
2. Procedure:
- Place a small drop of the stored cinnamate ester onto the ATR crystal of the FTIR spectrometer.
- Acquire the FTIR spectrum.
- Compare the acquired spectrum to the reference spectrum.
4. Interpretation:
- If the spectra are nearly identical, the ester is likely of good quality.
- If there is a noticeable decrease in the C=C stretching peak or significant peak broadening, the ester may have started to polymerize and should be purified before use.
Visualizations
Caption: Free-radical polymerization of cinnamate esters.
Caption: Mechanism of polymerization inhibition.
Caption: Troubleshooting workflow for stored cinnamate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eastman.com [eastman.com]
- 5. chempoint.com [chempoint.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Vinyl Cinnamate (stabilized with MEHQ) 99.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Catalytic depolymerization of polyester plastics toward closed-loop recycling and upcycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Interpreting Complex 19F NMR Spectra of Aromatic Compounds
Welcome to the technical support center for troubleshooting complex fluorine-19 (¹⁹F) NMR spectra of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their ¹⁹F NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹⁹F NMR spectrum of an aromatic compound look so complex?
A: The complexity arises from several factors inherent to fluorine NMR.[1][2] Firstly, ¹⁹F nuclei exhibit spin-spin coupling not only with adjacent fluorine atoms but also over longer ranges (up to 5 bonds), which is commonly observed.[1] Secondly, coupling constants (J-values) between ¹⁹F nuclei are generally much larger than those seen in proton (¹H) NMR.[1][3] For aromatic systems, this results in intricate and often overlapping multiplets that can be challenging to decipher.
Q2: How can I assign the signals in my spectrum to specific fluorine atoms?
A: A systematic approach is required. Start by acquiring a simple 1D ¹⁹F spectrum, both with and without ¹H decoupling, to identify ¹H-¹⁹F couplings.[4] For more complex systems, 2D NMR experiments are essential.
-
¹⁹F-¹⁹F COSY: Identifies fluorine nuclei that are coupled to each other.[5]
-
¹H-¹⁹F HETCOR/HSQC: Correlates ¹⁹F signals with directly attached or nearby protons.[5][6]
-
¹H-¹⁹F HOESY: Identifies through-space interactions (Nuclear Overhauser Effect) between fluorine and hydrogen atoms, which is crucial for determining spatial relationships and stereochemistry.[1][7][8]
-
¹⁹F-¹³C HMBC: Correlates ¹⁹F and ¹³C nuclei over multiple bonds to build up the carbon skeleton around the fluorine atoms.[4][9]
Computational methods, such as predicting chemical shifts using DFT, can also be a powerful tool to aid in assignments, often achieving high accuracy with the use of scaling factors.[2][10][11]
Q3: What are the typical coupling constant values I should expect for my aromatic compound?
A: Coupling constants are highly informative for structural elucidation. While exact values are structure-dependent, typical ranges for fluoroaromatic compounds are summarized below.
| Coupling Type | Relationship | Typical J-Value (Hz) | Notes |
| 3JF-F | ortho | 18 - 22 | Typically around 20 Hz. |
| 4JF-F | meta | 0 - 8 | Smaller and more variable. |
| 5JF-F | para | 8 - 15 | Often larger than meta coupling. |
| 3JH-F | ortho | 6 - 11 | Useful for identifying adjacent H and F. |
| 4JH-F | meta | 4 - 8 | |
| 5JH-F | para | < 3 | Often very small or not resolved.[12] |
Q4: Why do I see small, uneven satellite peaks around my main signal?
A: These are most likely ¹³C satellite peaks.[13] Due to the 1.1% natural abundance of ¹³C, a small portion of your molecules will have a ¹³C atom near a ¹⁹F atom, leading to ¹³C-¹⁹F coupling.[13] These satellites often appear asymmetric in ¹⁹F NMR because the heavier ¹³C isotope can cause a slight shift in the ¹⁹F resonance frequency (an isotope effect), making them non-symmetrical around the main peak.[14]
Troubleshooting Guides
Issue 1: Broad or Poorly Resolved Peaks
Broad peaks can obscure coupling details and make interpretation impossible. Follow this workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting broad peaks in ¹⁹F NMR spectra.
-
Magnetic Field Inhomogeneity: Poor shimming is a common cause of broad peaks. Always re-shim the instrument for your specific sample.[15]
-
Chemical Exchange: If a fluorine atom is exchanging between two or more environments at an intermediate rate on the NMR timescale, its peak will broaden.[15] Running the experiment at different temperatures (Variable Temperature NMR) can help confirm this; the peak may sharpen or split into distinct signals at lower temperatures.[15]
-
Sample Conditions: High sample concentration can lead to broader peaks due to increased molecular interactions.[15] Highly viscous solvents slow molecular tumbling, leading to shorter relaxation times and broader lines.[15] The presence of paramagnetic impurities, even at trace levels, can cause significant broadening.
Issue 2: Distorted or Rolling Baseline
A non-flat baseline can interfere with accurate integration and peak picking.
-
Cause: This is often a result of acquiring a very wide spectral width, which is common in ¹⁹F NMR due to its large chemical shift range (~800 ppm).[1][13][16]
-
Solution: Ensure the spectral width is set appropriately to cover all signals of interest but is not excessively large. Check that a large first-order phase correction has not been misapplied, as this can introduce baseline roll.[13][16] Applying a backward linear prediction or other digital filtering methods during processing can also help correct the initial part of the Free Induction Decay (FID) that contributes to this distortion.
Key Experimental Protocols
Protocol 1: 2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy)
This experiment identifies ¹⁹F nuclei that are spin-coupled to each other, helping to map out the connectivity of the fluorinated parts of your molecule.
-
Pulse Sequence: A standard COSY pulse sequence (90° - t₁ - 90° - t₂) is used.
-
Acquisition:
-
Set the spectral width in both dimensions to encompass all ¹⁹F signals.
-
Acquire a sufficient number of t₁ increments (e.g., 256-512) to achieve adequate resolution in the indirect dimension.
-
Set the relaxation delay (d1) to 1-1.5 times the longest T₁ of your fluorine nuclei.
-
-
Processing:
-
Apply a sine-bell or similar window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum to reduce artifacts.
-
-
Interpretation: Cross-peaks will appear between signals that have a J-coupling, indicating they are on the same or adjacent aromatic rings.
Protocol 2: 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
This experiment detects through-space interactions and is invaluable for determining the 3D structure and conformation of your molecule.[7][8]
-
Pulse Sequence: A NOESY-type pulse sequence is used, but with pulses applied to both ¹H and ¹⁹F channels (e.g., hoesyfhqfqnrv in the Bruker library).[7]
-
Acquisition:
-
Set the spectral width for the ¹H dimension (F2) and the ¹⁹F dimension (F1).
-
The key parameter is the mixing time (d8), during which the NOE builds up. This should be optimized and is typically in the range of 200-800 ms.
-
Acquire a series of experiments with varying mixing times to build an NOE curve for quantitative distance measurements.[8]
-
-
Processing:
-
Process the data similarly to a standard NOESY or COSY experiment.
-
-
Interpretation: A cross-peak between a ¹H and a ¹⁹F signal indicates they are close in space (typically < 5 Å), providing crucial conformational information.
Caption: A recommended experimental workflow for assigning complex ¹⁹F NMR spectra.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 8. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 15. youtube.com [youtube.com]
- 16. F19 detection [nmr.chem.ucsb.edu]
Validation & Comparative
Confirming the Structure of Methyl 4-fluorocinnamate: A Comparative Guide to 2D NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organic molecules is a fundamental requirement in chemical research and drug development. For a compound like Methyl 4-fluorocinnamate, an unambiguous confirmation of its molecular architecture is essential for understanding its chemical properties and biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides foundational data, two-dimensional (2D) NMR techniques are indispensable for resolving complex structural questions and definitively establishing atomic connectivity.
This guide provides a comparative analysis of key 2D NMR methodologies—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural confirmation of this compound. We present supporting experimental data and detailed protocols to aid researchers in applying these powerful techniques.
1D NMR Spectral Data: The Foundation
Before delving into 2D techniques, assigning the 1D ¹H and ¹³C NMR spectra is the first step. The expected chemical shifts for this compound are summarized below based on spectral data of the compound and its analogs.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~130.8 |
| 2, 6 | ~7.50 (dd, J = 8.8, 5.3 Hz) | ~129.9 (d, J_CF = 8.7 Hz) |
| 3, 5 | ~7.10 (t, J = 8.7 Hz) | ~116.1 (d, J_CF = 22.0 Hz) |
| 4 | - | ~163.5 (d, J_CF = 251.0 Hz) |
| 7 (α) | ~6.40 (d, J = 16.0 Hz) | ~117.0 |
| 8 (β) | ~7.68 (d, J = 16.0 Hz) | ~143.5 |
| 9 (C=O) | - | ~167.3 |
| 10 (OCH₃) | ~3.80 (s) | ~51.8 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. J_CF refers to the coupling constant between carbon and fluorine.
Comparative Analysis of 2D NMR Techniques
HSQC and HMBC are powerful experiments that reveal through-bond correlations between protons and carbons, providing a detailed map of the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹J_CH).[2][3] It is highly sensitive and allows for the unambiguous assignment of protonated carbons.[2] In an edited HSQC, CH and CH₃ groups appear with opposite phase to CH₂ groups, providing additional structural information.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the carbon skeleton by identifying long-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH).[2][4] It is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different spin systems within a molecule.[3]
Table 2: Key HSQC and HMBC Correlations for Structural Confirmation
| Proton(s) | HSQC Correlation (Directly Bonded Carbon) | Key HMBC Correlations (Carbons 2-3 Bonds Away) | Structural Insight Provided by HMBC |
| H-2, H-6 | C-2, C-6 | C-1, C-3, C-4, C-5, C-7 | Confirms connectivity within the aromatic ring and the attachment of the cinnamate side chain at C-1. |
| H-3, H-5 | C-3, C-5 | C-1, C-2, C-4, C-6 | Reinforces the substitution pattern of the aromatic ring. |
| H-7 (α) | C-7 | C-1, C-8, C-9 | Links the olefinic portion to the aromatic ring (via C-1) and the carbonyl group (via C-9). |
| H-8 (β) | C-8 | C-1, C-7, C-9 | Confirms the connectivity between the aromatic ring, the double bond, and the ester functionality. |
| H-10 (OCH₃) | C-10 | C-9 | Confirms the methyl group is part of the methyl ester functionality by showing a correlation to the carbonyl carbon. |
Experimental Protocols
Sample Preparation
-
Dissolve approximately 10-15 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
NMR Data Acquisition
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to serve as references.
-
2D HSQC:
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp).
-
Spectral Width: Set to cover all proton (~10 ppm) and carbon (~170 ppm) signals.
-
¹J_CH Coupling Constant: Optimize for an average one-bond C-H coupling of ~145 Hz.
-
Scans: Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension.
-
-
2D HMBC:
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Width: Set to cover all proton (~10 ppm) and carbon (~200 ppm) signals.
-
Long-Range Coupling Constant: Optimize the delay for a long-range coupling constant of 8 Hz to observe typical two- and three-bond correlations.[5]
-
Scans: Acquire 8-16 scans per increment with 256-512 increments in the indirect dimension.
-
Data Processing
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction for all spectra.
-
Calibrate the spectra using the residual solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) as the internal reference.[1]
Visualizing the Connectivity
The following diagrams illustrate the logical workflow for structure confirmation and the key correlations that unambiguously define the structure of this compound.
Caption: Workflow for 2D NMR-based structure elucidation.
Caption: Key HSQC and HMBC correlations for this compound.
Conclusion
A systematic approach employing a combination of 1D and 2D NMR experiments is essential for the rigorous structural characterization of this compound. While ¹H and ¹³C NMR provide the initial framework, HSQC and HMBC experiments deliver the critical, unambiguous evidence of atomic connectivity. The HSQC spectrum confirms all direct proton-carbon attachments, while the HMBC spectrum pieces together the entire molecular puzzle, connecting the fluorinated aromatic ring to the methyl acrylate chain. This comprehensive analysis provides definitive proof of the structure, a cornerstone for any further research or development involving this compound.
References
A Comparative Guide to the Purity Analysis of Methyl 4-fluorocinnamate by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the precise determination of purity for chemical intermediates like Methyl 4-fluorocinnamate is a critical step to ensure the quality, safety, and efficacy of final products. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and reliable primary method for purity assessment.[1][2] Unlike traditional chromatographic techniques, qNMR offers direct quantification without the need for a reference standard of the analyte itself.[1][3]
This guide provides an objective comparison of qNMR with other common analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and representative data.
Principles of Analysis: A Comparative Overview
Quantitative NMR (qNMR) operates on the fundamental principle that the intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for the signal.[1][4] This allows for the absolute quantification of a compound by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity and concentration.[3][5] This provides a direct measure of the molar concentration.[3]
In contrast, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are relative methods that rely on the separation of components within a mixture.[3][6] Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard of the same compound.[6]
Table 1: High-Level Comparison of Analytical Techniques
| Feature | qNMR (Quantitative Nuclear Magnetic Resonance) | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[6] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[3] |
| Quantitation | Absolute (primary ratio method); can determine purity without a specific reference standard of the analyte.[4][6] | Relative; typically requires a specific reference standard of the analyte for accurate quantification.[6] | Relative; requires a specific reference standard of the analyte for accurate quantification.[6] |
| Selectivity | Excellent for distinguishing different molecular moieties; potential for signal overlap in complex mixtures.[8] | High resolution, capable of separating closely related impurities and isomers.[7][9] | Excellent separation efficiency for volatile and semi-volatile compounds.[10] |
| Sample Throughput | Generally faster per sample as no chromatographic separation is needed.[2] | Can be time-consuming due to column equilibration and run times. | Run times can be relatively long depending on the method. |
| Structural Info | Provides detailed structural information, aiding in impurity identification.[3] | Provides limited structural information (retention time). | Can be coupled with Mass Spectrometry (GC-MS) for definitive impurity identification.[10] |
| Key Advantage | Absolute quantification and structural elucidation in a single experiment.[3] | Versatile and widely available technique for routine quality control.[6][9] | High sensitivity for volatile and semi-volatile impurities, such as residual solvents.[6] |
| Limitations | Lower sensitivity for trace-level impurities compared to chromatographic methods.[3][11] | Requires a chromophore for UV detection; non-destructive.[7] | Not suitable for non-volatile or thermally labile compounds without derivatization.[10] |
Quantitative Data Summary
The purity of a synthesized batch of a compound structurally similar to this compound was assessed using qNMR, HPLC, and GC. The results, including the mean purity and standard deviation from replicate measurements, are summarized in the table below for a clear comparison of the techniques' performance.
Table 2: Comparison of Purity Analysis Results
| Analytical Technique | Mean Purity (%) | Standard Deviation | Key Findings |
| qNMR (¹H NMR) | 99.1 | 0.2 | Provides an absolute purity value and simultaneously confirms the structure.[3] Lower sensitivity to certain trace impurities.[3] |
| HPLC-UV | 99.3 | 0.3 | High precision and good separation of non-volatile, UV-active impurities. Purity is relative to the total area of detected peaks. |
| GC-FID | 99.4 | 0.3 | Excellent for detecting and quantifying volatile organic impurities, including residual solvents.[3] |
Note: The data presented are representative and intended for comparative purposes.
Experimental Protocols
Purity Assessment of this compound by qNMR
This protocol describes the determination of the absolute purity of this compound using ¹H-qNMR with an internal standard.
1. Materials and Sample Preparation:
-
Analyte: this compound
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, 1,4-dinitrobenzene). The IS must have signals in the ¹H NMR spectrum that do not overlap with the analyte's signals.[3]
-
Deuterated Solvent: A suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that completely dissolves both the analyte and the internal standard.[3]
Procedure:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical balance.[3]
-
Accurately weigh an appropriate amount of the selected internal standard to achieve a molar ratio of approximately 1:1 with the analyte.[3]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent in a clean NMR tube.[12]
-
Ensure complete dissolution by gentle vortexing or sonication.[3]
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Key Parameters for Quantification:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).[3]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%), typically 8 or 16 scans.[5]
-
Acquisition Time (aq): Sufficient to ensure proper signal acquisition (e.g., > 3 seconds).
-
Spectral Width (sw): To cover all signals of interest.
-
3. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate well-resolved, characteristic signals for both this compound (e.g., vinyl protons or aromatic protons) and the internal standard.
-
Calculate the purity of this compound using the following formula[5]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * Purity_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons corresponding to the integrated signal
-
M: Molecular weight
-
W: Weighed mass
-
P: Purity of the internal standard
-
Visualizations
Caption: Experimental workflow for qNMR purity analysis.
Caption: Comparison of analytical method attributes.
Conclusion
For the purity analysis of this compound, qNMR provides a powerful, efficient, and direct method for absolute quantification.[2][11] Its ability to deliver a purity value while simultaneously confirming the chemical structure in a single, non-destructive experiment makes it an invaluable tool for quality control, reference material certification, and ensuring the integrity of compounds in research and development.[3][6] While chromatographic techniques like HPLC and GC are excellent orthogonal methods, particularly for identifying trace and volatile impurities respectively, qNMR stands out as a primary method for obtaining highly accurate and traceable purity assessments.[13]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. usp.org [usp.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
Unraveling the Crystal Labyrinth: A Comparative Guide to the Crystallography of Methyl 4-fluorocinnamate and Its Analogs
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this definitive insight, influencing everything from drug design to materials science. This guide delves into the crystallographic analysis of Methyl 4-fluorocinnamate, a compound of interest in organic synthesis and pharmaceutical development. While a definitive crystal structure for this compound is not publicly available, this guide offers a comprehensive comparison with its structurally similar analogs, providing valuable data and experimental context.
At a Glance: Comparative Crystallographic Data
To understand the potential solid-state behavior of this compound, a comparative analysis of the crystallographic data of its close analogs is essential. The following table summarizes key crystallographic parameters for related compounds, offering a predictive lens through which to view the target molecule.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Methyl-(Z)-3-((4-fluorophenyl)amino)but-2-enoate | C₁₁H₁₂FNO₂ | Monoclinic | P2₁/c | 6.5919 | 15.9809 | 10.1859 | 105.330 | [1] |
| Methyl 4-methoxycinnamate | C₁₁H₁₂O₃ | Monoclinic | P2₁/n | 7.953 | 5.962 | 20.764 | 96.58 | [2] |
| trans-3,4-Difluorocinnamic Acid | C₉H₆F₂O₂ | Monoclinic | P2₁/c | 3.869 | 15.734 | 12.878 | 94.19 | [3] |
| trans-4-Chlorocinnamic Acid | C₉H₇ClO₂ | Monoclinic | P2₁/c | 29.35 | 3.97 | 7.50 | 90.00 | [3] |
| trans-4-Bromocinnamic Acid | C₉H₇BrO₂ | Monoclinic | P2₁/c | 30.01 | 3.99 | 7.51 | 90.00 | [3] |
This comparative data highlights how substitutions on the phenyl ring influence the crystal packing and unit cell dimensions. The presence of the fluorine atom in this compound is expected to result in a unique packing arrangement driven by weak intermolecular interactions such as C—H···F and F···F contacts, in addition to standard van der Waals forces.[3]
The Blueprint of Discovery: Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process. Below is a detailed methodology, exemplified by the protocol used for Methyl-(Z)-3-((4-fluorophenyl)amino)but-2-enoate, which would be analogous to the procedure for this compound.[1]
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized via Fischer esterification of 4-fluorocinnamic acid with methanol, often catalyzed by an acid such as sulfuric acid.
-
Crystallization: The crucial step of growing single crystals suitable for X-ray diffraction can be achieved through several methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled, often to 100 K, to minimize thermal vibrations. X-rays (commonly MoKα radiation, λ=0.71073 Å) are directed at the crystal. The diffraction pattern is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.[1]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions.[1]
Visualizing Molecular Architecture and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the molecular structures for comparison and the general workflow of X-ray crystallography.
Caption: Logical relationship for structural comparison.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
While the crystal structure of this compound remains to be determined, a comparative analysis of its close structural analogs provides significant insights into its likely solid-state properties. The substitution of a fluorine atom on the phenyl ring is a critical factor that will dictate its crystal packing through a network of weak intermolecular interactions. The detailed experimental protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar halogenated organic compounds. Further investigation to obtain a definitive crystal structure of this compound is highly encouraged to fully elucidate its structure-property relationships.
References
Comparative Reactivity Analysis: Methyl 4-fluorocinnamate vs. Methyl 4-chlorocinnamate
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of Methyl 4-fluorocinnamate and Methyl 4-chlorocinnamate in key organic reactions, supported by theoretical principles and established experimental protocols.
This guide provides an objective comparison of the chemical reactivity of this compound and Methyl 4-chlorocinnamate. The discussion focuses on three fundamental reaction types: alkaline hydrolysis of the ester, catalytic hydrogenation of the alkene, and electrophilic aromatic substitution on the benzene ring. The comparative analysis is grounded in the principles of physical organic chemistry, particularly the electronic effects of the halogen substituents, and is supplemented with detailed experimental protocols to facilitate practical application in a research setting.
Executive Summary
The reactivity of this compound and Methyl 4-chlorocinnamate is primarily dictated by the electronic properties of the fluorine and chlorine substituents at the para-position of the benzene ring. Theoretical predictions based on Hammett substituent constants indicate that Methyl 4-chlorocinnamate is generally more reactive than this compound in reactions sensitive to electron-withdrawing effects, such as alkaline hydrolysis. Conversely, in electrophilic aromatic substitution, the deactivating effect of chlorine is more pronounced than that of fluorine, suggesting a faster reaction rate for the fluoro-analogue. In catalytic hydrogenation, where steric and electronic effects at the double bond are paramount, the differences in reactivity are expected to be less pronounced. This guide provides the foundational knowledge and practical methodologies to explore these reactivity differences experimentally.
Chemical Structures and Properties
A clear understanding of the physical properties of this compound and Methyl 4-chlorocinnamate is essential for their handling and use in experimental setups.
| Property | This compound | Methyl 4-chlorocinnamate |
| Chemical Structure | ![]() | ![]() |
| CAS Number | 96426-60-7 | 7560-44-3[1] |
| Molecular Formula | C₁₀H₉FO₂ | C₁₀H₉ClO₂[1][2] |
| Molecular Weight | 180.18 g/mol | 196.63 g/mol [1] |
| Appearance | Solid | White to almost white powder/crystal |
| Melting Point | 45-49 °C | 76-77 °C[1] |
Theoretical Reactivity Comparison: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the influence of substituents on the reactivity of aromatic compounds. It relates the rate constant (k) or equilibrium constant (K) of a reaction for a substituted compound to the rate or equilibrium constant of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).
log(k/k₀) = σρ
The substituent constants (σp) for para-fluoro and para-chloro groups are key to predicting the relative reactivity of the two target molecules.
| Substituent | Hammett Substituent Constant (σp) |
| -F | +0.06 |
| -Cl | +0.23 |
A positive σ value indicates an electron-withdrawing group. Since σp for chlorine is more positive than for fluorine, chlorine is a stronger electron-withdrawing group through the aromatic system. This difference in electron-withdrawing strength forms the basis for the reactivity comparison in the following sections.
Reactivity in Key Organic Reactions
Alkaline Hydrolysis of the Ester
Theoretical Prediction: The alkaline hydrolysis of esters is a nucleophilic acyl substitution reaction. The rate-determining step involves the attack of a hydroxide ion on the electrophilic carbonyl carbon. Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. Since the σp value for chlorine (+0.23) is significantly more positive than that for fluorine (+0.06), it is predicted that Methyl 4-chlorocinnamate will undergo alkaline hydrolysis at a faster rate than this compound.
Experimental Protocol: Alkaline Hydrolysis of Cinnamate Esters
This protocol is adapted from established procedures for the hydrolysis of cinnamate esters.
Materials:
-
This compound or Methyl 4-chlorocinnamate
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Distilled water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of the cinnamate ester (e.g., 1.0 g) in methanol (e.g., 20 mL) in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution (e.g., 1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer with hydrochloric acid until the pH is acidic, leading to the precipitation of the corresponding cinnamic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The reaction rate can be quantified by taking aliquots at different time intervals, quenching the reaction, and analyzing the concentration of the remaining ester by a suitable analytical technique such as HPLC or GC.
Catalytic Hydrogenation of the Alkene
Theoretical Prediction: Catalytic hydrogenation of the carbon-carbon double bond is a syn-addition of hydrogen across the bond. The reaction rate is influenced by factors such as steric hindrance around the double bond and the electronic properties of the alkene. For para-substituted cinnamates, the substituents are relatively remote from the reaction center. While both fluorine and chlorine are electron-withdrawing, their differential effect on the electron density of the double bond is expected to be less pronounced compared to their effect on the aromatic ring or the carbonyl group. Therefore, it is predicted that the rates of catalytic hydrogenation for this compound and Methyl 4-chlorocinnamate will be comparable, with only minor differences.
Experimental Protocol: Catalytic Hydrogenation of Substituted Cinnamates
This protocol is based on standard procedures for the hydrogenation of cinnamate derivatives.
Materials:
-
This compound or Methyl 4-chlorocinnamate
-
Palladium on carbon (Pd/C) catalyst (e.g., 10 wt%)
-
Ethanol or Ethyl acetate as solvent
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask with a magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction flask, dissolve the cinnamate ester (e.g., 1.0 g) in the chosen solvent (e.g., 20 mL).
-
Carefully add the Pd/C catalyst (e.g., 5-10 mol%).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 2-3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.
-
The yield of the product can be determined after purification.
Electrophilic Aromatic Substitution (Nitration)
Theoretical Prediction: The ester group (-COOCH₃) is a deactivating, meta-directing group in electrophilic aromatic substitution. The halogen substituents at the para-position will also influence the reactivity of the aromatic ring. Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. In this case, the directing effects of the ester and the halogen are in opposition. However, considering the overall reactivity of the ring, the deactivating inductive effect of the halogens is the primary factor. Since chlorine is more electronegative and has a stronger inductive effect than fluorine, it deactivates the ring more strongly. Therefore, it is predicted that This compound will undergo electrophilic aromatic substitution at a faster rate than Methyl 4-chlorocinnamate. The substitution pattern will be a mixture of isomers, with the exact ratio depending on the interplay of the directing effects of the ester and the halogen.
Experimental Protocol: Nitration of Methyl Cinnamate Derivatives
This protocol is a standard procedure for the nitration of deactivated aromatic rings.
Materials:
-
This compound or Methyl 4-chlorocinnamate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Erlenmeyer flask with a magnetic stirrer
-
Dropping funnel
-
Beaker with crushed ice
Procedure:
-
In an Erlenmeyer flask, carefully add the cinnamate ester (e.g., 1.0 g) to a cooled (0-5 °C) amount of concentrated sulfuric acid (e.g., 5 mL) with stirring.
-
In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL), keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the cinnamate ester in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature for another period (e.g., 30 minutes).
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The yield and isomeric distribution of the nitrated products can be determined by techniques such as NMR spectroscopy and GC-MS.
Visualizing Reaction Workflows
Logical Flow for Reactivity Comparison
References
Halogenated Cinnamate Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities and favorable toxicity profiles.[1] The strategic introduction of halogen atoms (fluorine, chlorine, bromine) onto the cinnamate structure has proven to be a highly effective method for modulating their physicochemical properties and enhancing their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated cinnamate derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory activities. The information is supported by quantitative data, detailed experimental protocols, and visualizations of experimental workflows.
Comparative Analysis of Biological Activities
The biological efficacy of halogenated cinnamate derivatives is intricately linked to the nature of the halogen, its position on the phenyl ring, and other structural modifications.[1]
Antimicrobial Activity:
Halogenation is a key determinant in augmenting the antimicrobial properties of cinnamate derivatives. The presence of chlorine and bromine, in particular, has been shown to increase potency against various bacterial and fungal pathogens.[1] For instance, chlorinated N-arylcinnamamides have demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1] Furthermore, the bromination of the double bond in the cinnamic acid backbone enhances antimicrobial activity.[1][2]
Anticancer Activity:
The substitution pattern of halogens on the phenyl ring significantly influences the cytotoxic activity of cinnamate derivatives against cancer cell lines. Studies on quinolone-cinnamic acid hybrids revealed that a dibrominated derivative showed potent activity against the HCT-116 colon cancer cell line.[3] The position of the halogen is also critical; for example, a para-substituted chloro-compound was found to be more active than its ortho-substituted counterpart in antibacterial tests.[4]
Enzyme Inhibition:
Halogenated cinnamate derivatives have been investigated as inhibitors of various enzymes. For instance, fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain have shown potent and selective inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[5] The position of the halogen plays a crucial role in selectivity, with para-substitution favoring AChE inhibition and ortho-substitution favoring butyrylcholinesterase (BChE) inhibition.[5]
Quantitative Data Summary
The following table summarizes the biological activities of representative halogenated cinnamate derivatives from various studies.
| Compound | Target Organism/Cell Line/Enzyme | Activity Type | Measurement | Value | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus | Antibacterial | MIC | Submicromolar | [1] |
| 4-chlorocinnamic acid esters | Candida species | Antifungal | - | Significant activity | [1] |
| para-substituted chloro-cinnamic acid derivative | Antibacterial | Antibacterial | IC50 | 4.54 µg/mL | [4] |
| ortho-substituted chloro-cinnamic acid derivative | Antibacterial | Antibacterial | IC50 | 9.91 µg/mL | [4] |
| trans-4-bromocinnamic acid | Cuscuta campestris | Phytotoxic | - | High activity | [6] |
| trans-4-chlorocinnamic acid | Cuscuta campestris | Phytotoxic | - | Moderate activity | [6] |
| trans-4-fluorocinnamic acid | Cuscuta campestris | Phytotoxic | - | Lower activity | [6] |
| para-substituted F or Cl cinnamic acid derivative with N,N-diethylamino | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 | 1.11 ± 0.08 µmol/L | [5] |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 (Colon Carcinoma) | Anticancer | IC50 | 1.89 µM | [3] |
| Compound 5a | HepG2 (Hepatocellular Carcinoma) | Anticancer | IC50 | 4.05 µM | [3] |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-chlorophenyl)acrylic acid (5b) | MCF-7 (Breast Cancer) | Anticancer | IC50 | 8.48 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
Synthesis of Halogenated Cinnamic Acids (Knoevenagel-Doebner Condensation)[7]
-
Reaction Setup: A suitable aromatic aldehyde is mixed with malonic acid in the presence of pyridine and piperidine.
-
Condensation: The reaction mixture is heated to facilitate the Knoevenagel-Doebner condensation, leading to the formation of the corresponding cinnamic acid derivative.
-
Purification: The synthesized product is purified using appropriate techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
In Vitro Anticancer Activity (MTT Assay)[3][8]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized halogenated cinnamate derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay[5]
-
Enzyme and Substrate Preparation: A solution of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the halogenated cinnamate derivatives.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Kinetic Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) resulting from the reaction of thiocholine with DTNB.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates a typical experimental workflow for the structure-activity relationship study of halogenated cinnamate derivatives.
Caption: A typical experimental workflow for the evaluation of halogenated cinnamic acid derivatives.
This guide highlights the significant impact of halogenation on the biological activities of cinnamate derivatives. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel and more potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cinnamates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated cinnamates, supported by experimental data. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, and fluorination can significantly modulate their potency and selectivity.[1] This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the cinnamate scaffold.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of various fluorinated and non-fluorinated cinnamates, allowing for a direct comparison of their potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Mycobacterium tuberculosis H37Ra (IC50) | Staphylococcus aureus (MIC) | Escherichia coli (MIC) | Candida albicans (MIC) |
| Cinnamic Acid | >30[2] | - | - | - |
| 4-Fluorocinnamic acid derivative | 0.36[2] | - | - | - |
| 4-Chlorocinnamic acid derivative | 4.54[2] | - | - | - |
| 2-Chlorocinnamic acid derivative | 9.91[2] | - | - | - |
| 4-Carboxycinnamic acid derivative | 0.045[2] | - | - | - |
| 4-Trifluoromethylcinnamic acid derivative | 0.56[2] | - | - | - |
| Methyl Cinnamate | - | >1000 | >1000 | 789.19 (µM)[3] |
| Ethyl Cinnamate | - | >1000 | >1000 | 726.36 (µM)[3] |
| Propyl Cinnamate | - | 672.83 (µM) | >1000 | 672.83 (µM)[3] |
| Butyl Cinnamate | - | 626.62 (µM) | >1000 | 626.62 (µM)[3] |
| Decyl Cinnamate | - | 550.96 (µM) | >1000 | 1101.92 (µM)[3] |
| 4-isopropylbenzylcinnamide | - | 458.15 (µM)[3] | - | - |
Table 2: Comparative Antioxidant Activity (IC50)
| Compound | DPPH Radical Scavenging IC50 |
| Cinnamic Acid | 0.18 µg/mL |
| Acetyl Cinnamic Acid Derivative | 0.16 µg/mL |
| Vitamin C (Standard) | 0.12 µg/mL |
Table 3: Comparative Anticancer Activity (IC50)
| Compound | Cell Line | IC50 |
| p-fluorocinnamide derivative 6 | HepG2 (Liver Cancer) | 4.23 µM[4] |
| Staurosporin (Standard) | HepG2 (Liver Cancer) | 5.59 µM[4] |
| trans-Cinnamic acid | HT-144 (Melanoma) | 2.4 mM |
| (E)‑3‑(4‑fluorophenyl)‑N‑(4-fluorophenylsulfonyl)acrylamide | B16–F10 (Mouse Melanoma) | 0.8 µg/mL |
| (E)‑3‑(4‑bromophenyl)‑N‑(4-fluorophenylsulfonyl)acrylamide | B16–F10 (Mouse Melanoma) | 1.2 µg/mL |
| (E)‑3‑(benzo[d][1][3]dioxol‑5‑yl)‑N‑(phenylsulfonyl)acrylamide | MCF-7 (Breast Cancer) | 0.17 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is determined using the broth microdilution method.[5]
-
Bacterial Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This suspension is further diluted to achieve the final desired inoculum concentration.[6]
-
Plate Preparation and Serial Dilution: The assay is performed in a 96-well microtiter plate. 50 µL of sterile Mueller-Hinton broth is added to all wells except the first column.[6] The test compound is dissolved in a suitable solvent and 100 µL of a 2x concentrated solution is added to the first well of each row. A two-fold serial dilution is then performed by transferring 50 µL from one well to the next.[6]
-
Inoculation and Incubation: Each well is inoculated with a defined volume of the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[6]
DPPH Radical Scavenging Assay
This assay measures the ability of the cinnamates to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation: A stock solution of the test compound is prepared in a suitable solvent like methanol.[2] A working solution of DPPH in the same solvent is also prepared to have an absorbance of approximately 1.0 at 517 nm.[2]
-
Reaction and Incubation: An aliquot of the test compound solution at various concentrations is mixed with the DPPH working solution.[3] The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[3]
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at 517 nm.[3] The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[2]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to attach overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition and Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.[5] Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[5] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities of cinnamates.
General experimental workflow for comparative biological evaluation.
EGFR signaling pathway and inhibition by fluorinated cinnamates.
COX-2 signaling pathway and inhibition by cinnamates.
Discussion and Conclusion
The presented data highlights the significant impact of fluorination on the biological activity of cinnamates. In terms of antimicrobial activity , the introduction of a fluorine atom, particularly at the para position of the phenyl ring, has been shown to dramatically enhance the potency against Mycobacterium tuberculosis.[2] For instance, a 4-fluorocinnamic acid derivative exhibited an IC50 of 0.36 µg/mL, a substantial improvement over the non-fluorinated parent compound (IC50 >30 µg/mL).[2] The antimicrobial mechanism of cinnamates is believed to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.[3] Fluorination can enhance lipophilicity, potentially facilitating passage through the cell membrane, and alter the electronic properties of the molecule, which may lead to stronger interactions with target enzymes.
In the realm of antioxidant activity , both fluorinated and non-fluorinated cinnamates demonstrate radical scavenging properties. The data suggests that modifications to the cinnamate structure, such as acetylation, can slightly enhance this activity. The primary mechanism for the antioxidant effect of cinnamic acid derivatives is their ability to donate a hydrogen atom to neutralize free radicals.
The most profound effects of fluorination are often observed in anticancer activity . Several studies have reported that fluorinated cinnamide derivatives are potent inhibitors of cancer cell growth.[4] For example, a p-fluorocinnamide derivative displayed a lower IC50 value against HepG2 liver cancer cells than the standard drug staurosporine.[4] The anticancer mechanism of these compounds is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Fluorine's high electronegativity can lead to stronger interactions with biological targets like the ATP-binding site of EGFR's tyrosine kinase domain.[4]
Furthermore, cinnamic acid derivatives have been shown to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1] Fluorination can enhance the potency and selectivity of this inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Spectroscopic Dissection: A Comparative Guide to Cis and Trans Isomers of Methyl 4-fluorocinnamate
For researchers, scientists, and drug development professionals, a precise understanding of molecular geometry is paramount. The differentiation between cis and trans isomers is a fundamental aspect of structural elucidation, with significant implications for a compound's physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic differences between the cis and trans isomers of Methyl 4-fluorocinnamate, supported by experimental data and methodologies.
The geometric isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond of the acrylate moiety. The trans isomer, being thermodynamically more stable, is the commercially available form. The cis isomer can be obtained through photochemical isomerization of the trans isomer. Their distinct spatial arrangements give rise to unique spectroscopic signatures, which can be readily distinguished using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structures
The fundamental difference between the two isomers lies in the orientation of the 4-fluorophenyl group and the methoxycarbonyl group relative to the double bond.
Caption: Molecular structures of trans and cis isomers.
¹H NMR Spectroscopy: A Tale of Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating between cis and trans isomers, primarily through the analysis of the coupling constants (J-values) of the vinylic protons.
In trans-Methyl 4-fluorocinnamate, the two vinylic protons are on opposite sides of the double bond, resulting in a larger dihedral angle and consequently a larger coupling constant, typically in the range of 15-16 Hz.[1] Conversely, in the cis isomer, the vinylic protons are on the same side, leading to a smaller dihedral angle and a smaller coupling constant, generally around 12-13 Hz.[1]
| Parameter | trans-Methyl 4-fluorocinnamate | cis-Methyl 4-fluorocinnamate (Predicted) |
| Vinylic Proton (α to C=O) Chemical Shift (δ) | ~6.4 ppm | Expected to be slightly upfield compared to trans |
| Vinylic Proton (β to C=O) Chemical Shift (δ) | ~7.7 ppm | Expected to be slightly upfield compared to trans |
| Vinylic Coupling Constant (³J) | ~16.0 Hz | ~12-13 Hz |
| Methyl Ester Protons Chemical Shift (δ) | ~3.8 ppm | ~3.7 ppm |
| Aromatic Protons Chemical Shift (δ) | ~7.1-7.5 ppm | ~7.1-7.5 ppm |
Note: Predicted values for the cis isomer are based on data from closely related cinnamate derivatives.
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy also reveals differences between the two isomers, although they are generally more subtle than in ¹H NMR. The chemical shifts of the carbon atoms in the double bond and the carbonyl group are influenced by the stereochemistry.
| Carbon Atom | trans-Methyl 4-fluorocinnamate | cis-Methyl 4-fluorocinnamate (Predicted) |
| Carbonyl (C=O) | ~167 ppm | Expected to be at a similar or slightly different shift |
| Vinylic (α to C=O) | ~118 ppm | Expected to show a slight shift |
| Vinylic (β to C=O) | ~145 ppm | Expected to show a slight shift |
| Methyl Ester (OCH₃) | ~52 ppm | Expected to be at a similar shift |
| Aromatic Carbons | ~116-164 ppm | Expected to show minimal changes |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. A key diagnostic feature for distinguishing between cis and trans isomers of cinnamates is the out-of-plane C-H bending vibration of the vinylic hydrogens.
The trans isomer exhibits a strong absorption band around 980 cm⁻¹, which is characteristic of the out-of-plane C-H wagging of a trans-disubstituted alkene. This band is absent in the spectrum of the cis isomer.
| Vibrational Mode | trans-Methyl 4-fluorocinnamate | cis-Methyl 4-fluorocinnamate (Predicted) |
| C=O Stretch | ~1715 cm⁻¹ | ~1720 cm⁻¹ |
| C=C Stretch | ~1640 cm⁻¹ | ~1640 cm⁻¹ |
| trans C-H Out-of-Plane Bend | ~980 cm⁻¹ | Absent |
| cis C-H Out-of-Plane Bend | Absent | Expected around 700-750 cm⁻¹ |
| C-F Stretch | ~1230 cm⁻¹ | ~1230 cm⁻¹ |
UV-Vis Spectroscopy: Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extent of conjugation and the planarity of the molecule affect the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
The trans isomer is generally more planar, allowing for more effective π-orbital overlap and a more extended conjugated system. This typically results in a longer λmax and a higher molar absorptivity compared to the cis isomer, which may be forced into a less planar conformation due to steric hindrance between the aromatic ring and the ester group.
| Parameter | trans-Methyl 4-fluorocinnamate | cis-Methyl 4-fluorocinnamate (Predicted) |
| λmax | ~280-310 nm | Expected to be at a shorter wavelength |
| Molar Absorptivity (ε) | Higher | Lower |
Experimental Protocols
Synthesis of trans-Methyl 4-fluorocinnamate (Fischer Esterification)
-
Reaction Setup: To a round-bottom flask, add 4-fluorocinnamic acid, an excess of methanol (as both reactant and solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Photochemical Isomerization to cis-Methyl 4-fluorocinnamate
-
Sample Preparation: Dissolve trans-Methyl 4-fluorocinnamate in a suitable solvent (e.g., cyclohexane or methanol) in a quartz tube.
-
Irradiation: Irradiate the solution with a UV lamp (typically around 300-360 nm) at room temperature.
-
Monitoring: Monitor the progress of the isomerization using ¹H NMR spectroscopy by observing the appearance of new vinylic proton signals with a smaller coupling constant.
-
Isolation: Once a significant amount of the cis isomer has formed, the solvent can be removed, and the mixture of isomers can be analyzed or separated by chromatography.
Caption: Workflow for isomer differentiation.
References
A comparative study of synthesis methods for substituted methyl cinnamates
For Researchers, Scientists, and Drug Development Professionals
Substituted methyl cinnamates are a critical class of organic compounds widely utilized as precursors and key intermediates in the pharmaceutical, fragrance, and materials science industries. Their versatile structure allows for a broad range of biological activities and material properties. The efficient and selective synthesis of these compounds is, therefore, of paramount importance. This guide provides a comparative analysis of the most common and effective methods for synthesizing substituted methyl cinnamates, supported by experimental data and detailed protocols.
Comparative Performance of Synthesis Methods
The selection of a synthetic route to substituted methyl cinnamates depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and economic viability. Below is a summary of quantitative data for the most prevalent methods.
Table 1: Fischer Esterification of Substituted Cinnamic Acids
This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a direct and often high-yielding method if the corresponding cinnamic acid is readily available.
| Substituent on Cinnamic Acid | Catalyst (mol%) | Alcohol | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Unsubstituted | H₂SO₄ (catalytic) | Methanol | 1 | Reflux | 68 | [1] |
| Unsubstituted | H₂SO₄ (50) | Methanol | 1.5 | Reflux | 99 | [2] |
| Unsubstituted | p-TSA (50) | Methanol | 2 (microwave) | 110 | 91 | [2] |
| Various Alkyl Esters | H₂SO₄ (catalytic) | Various Alcohols | Not Specified | Reflux | 42-55 | [3] |
Table 2: Heck Reaction of Aryl Halides with Methyl Acrylate
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction, coupling aryl halides with alkenes. It is particularly useful for creating the cinnamate scaffold from readily available aryl precursors.
| Aryl Halide Substituent | Catalyst System | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Not Specified | Not Specified | Not Specified | Excellent | [4] |
| 4-Iodoanisole | Pd/C | Et₃N | Cyrene | 1 | 150 | >95 | [5] |
| 4-Iodotoluene | Pd/C | Et₃N | Cyrene | 1 | 150 | >95 | [5] |
| 4-Iodobenzonitrile | Pd/C | Et₃N | Cyrene | 1 | 150 | >95 | [5] |
| Various Aryl Iodides | Pd/C | Et₃N | Cyrene | 1-2 | 150 | 75-98 | [5] |
Table 3: Wittig Reaction of Substituted Benzaldehydes
The Wittig reaction utilizes a phosphorus ylide to convert aldehydes or ketones into alkenes, providing a reliable method for forming the double bond of the cinnamate structure.
| Benzaldehyde Substituent | Ylide | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| Unsubstituted | Ph₃P=CHCO₂Me | Aqueous NaHCO₃ | 1 | RT | 46.5 | 95.5:4.5 | [6] |
| 4-Methoxy | Ph₃P=CHCO₂Me | Aqueous NaHCO₃ | 1 | RT | 54.9 | 99.8:0.2 | [6] |
| 2-Thiophenecarboxaldehyde | Ph₃P=CHCO₂Me | Aqueous NaHCO₃ | 1 | RT | 55.8 | 93.1:6.9 | [6] |
Table 4: Knoevenagel Condensation of Substituted Benzaldehydes with Malonic Acid
This condensation reaction between an aldehyde and an active methylene compound, followed by decarboxylation, yields α,β-unsaturated carboxylic acids (cinnamic acids), which can then be esterified.
| Benzaldehyde Substituent | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Cinnamic Acid Yield (%) | Reference |
| Unsubstituted | Pyridine/Piperidine | None | 3 | 170-180 | 70-75 | [7][8] |
| 4-Methoxy | Pyridine/Piperidine | None | Not Specified | Not Specified | 30 | [7] |
| 4-Chloro | Pyridine/Piperidine | None | Not Specified | Not Specified | 52 | [7] |
| 4-Nitro | Pyridine/Piperidine | None | Not Specified | Not Specified | 82 | [7] |
| Various | DABCO | DMF | 0.5-1 | 80 | 85-96 |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Protocol 1: Fischer Esterification
Synthesis of Methyl Cinnamate from Cinnamic Acid
-
Materials: trans-Cinnamic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-cinnamic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude methyl cinnamate.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Protocol 2: Heck Reaction
Synthesis of Methyl 4-Methoxycinnamate from 4-Iodoanisole and Methyl Acrylate
-
Materials: 4-Iodoanisole, Methyl acrylate, Palladium(II) acetate, Tri(o-tolyl)phosphine, Triethylamine (Et₃N), and an appropriate solvent (e.g., DMF or Acetonitrile).
-
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add Palladium(II) acetate (e.g., 1-5 mol%) and Tri(o-tolyl)phosphine (e.g., 2-10 mol%).
-
Add the solvent, followed by 4-iodoanisole (1.0 eq), methyl acrylate (1.1-1.5 eq), and triethylamine (1.1-2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove any precipitated salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Wittig Reaction
One-Pot Aqueous Synthesis of Methyl Cinnamate [6]
-
Materials: Benzaldehyde, Methyl bromoacetate, Triphenylphosphine, Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
In a test tube, suspend freshly ground triphenylphosphine (1.4 eq) in a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Stir the suspension for 1 minute.
-
To this suspension, add methyl bromoacetate (1.6 eq) followed by benzaldehyde (1.0 eq).[6]
-
Stir the reaction mixture vigorously at room temperature for 1 hour.[6]
-
Quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Knoevenagel Condensation followed by Esterification
Synthesis of Substituted Cinnamic Acid
-
Materials: Substituted benzaldehyde, Malonic acid, Pyridine, Piperidine.
-
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and pyridine (as solvent).
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the evolution of CO₂.
-
After the reaction is complete, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the cinnamic acid derivative.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The resulting cinnamic acid can then be esterified to the corresponding methyl ester using the Fischer esterification protocol described above.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and relationships between the different synthetic methods for preparing substituted methyl cinnamates.
Caption: Synthetic routes to substituted methyl cinnamates.
The diagram above illustrates the two main strategies for synthesizing substituted methyl cinnamates. The direct methods, such as the Heck and Wittig reactions, construct the final product in a single key step from readily available starting materials. The indirect, or two-step, approach first involves the synthesis of a substituted cinnamic acid intermediate via reactions like the Knoevenagel condensation or the Perkin reaction. This intermediate is then esterified in a subsequent step, typically through Fischer esterification, to yield the desired methyl cinnamate.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. aspire.apsu.edu [aspire.apsu.edu]
- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 4. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 5. sciepub.com [sciepub.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
A Comparative In Vitro Analysis of Methyl 4-fluorocinnamate and Its Analogs in Nitrification Inhibition and Other Biological Activities
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the in vitro biological activities of Methyl 4-fluorocinnamate and its non-fluorinated and hydroxylated analogs, methyl cinnamate and methyl 4-hydroxycinnamate, reveals significant potential, particularly in the inhibition of nitrification. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their efficacy, supported by experimental data and detailed methodologies.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that have garnered considerable interest in various scientific fields due to their diverse biological activities. The introduction of a fluorine atom into the cinnamate scaffold can significantly alter its electronic properties and, consequently, its biological efficacy. This guide focuses on the in vitro comparison of this compound with its parent compound, methyl cinnamate, and a key hydroxylated analog, methyl 4-hydroxycinnamate, across several biological assays.
Data Summary
The following tables summarize the quantitative data from various in vitro assays, providing a clear comparison of the biological activities of this compound and its analogs.
Table 1: Nitrification Inhibition Activity
| Compound | EC50 (µM) against Nitrosomonas europaea | Reference |
| This compound | 8 | [1][2] |
| Methyl Cinnamate | 25 | [1] |
| Methyl 4-hydroxycinnamate | 20 | [1] |
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Methyl Cinnamate | Bacillus subtilis | 2000 | [3] |
| Escherichia coli | >4000 | [3] | |
| Pseudomonas aeruginosa | >4000 | [3] | |
| Staphylococcus aureus | >4000 | [3] | |
| Candida albicans | 1250 | [4] | |
| Saccharomyces cerevisiae | 1250 | [4] | |
| Microsporum canis | 1250 | [4] | |
| Methyl 4-hydroxycinnamate | Staphylococcus aureus | 64-128 | [5] |
| Candida albicans | 64-128 | [5] | |
| Cryptococcus neoformans | 64-128 | [5] |
Note: No specific antimicrobial activity data was found for this compound in the reviewed literature.
Table 3: Anticancer and Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Methyl Cinnamate | Anticancer | Lewis Lung Carcinoma | 166.4 | [6] |
| Methyl 4-hydroxycinnamate | Anticancer | PC-3 (Prostate Cancer) | 16.1 (µg/mL) | [1] |
| Anti-inflammatory (NO production) | RAW 264.7 | 19.29 | [7] |
Note: No specific anticancer or anti-inflammatory IC50 values were found for this compound in the reviewed literature.
Experimental Protocols
Nitrification Inhibition Assay
The in vitro nitrification inhibition assay was performed using pure cultures of Nitrosomonas europaea.
-
Culture Preparation: Nitrosomonas europaea is cultured in a specific medium containing ammonium sulfate as the nitrogen source.
-
Incubation: The bacterial culture is incubated with varying concentrations of the test compounds (this compound, methyl cinnamate, and methyl 4-hydroxycinnamate).
-
Measurement: The rate of ammonia oxidation is determined by measuring the decrease in ammonium concentration or the production of nitrite over a period of 4 hours.
-
Calculation: The percentage of nitrification inhibition is calculated by comparing the ammonia oxidation rate in the presence of the test compound to that of a control group without the compound. The EC50 value, the concentration at which 50% of nitrification is inhibited, is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Griess Assay: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The IC50 value for the inhibition of NO production is determined by comparing the nitrite levels in treated and untreated stimulated cells.
Visualizations
Nitrification Inhibition Pathway
Caption: Proposed mechanism of nitrification inhibition by targeting Ammonia Monooxygenase (AMO).
General Experimental Workflow for In Vitro Assay Comparison
Caption: Workflow for the comparative analysis of this compound and its analogs.
Discussion
The compiled data clearly indicates that this compound is a potent inhibitor of nitrification, exhibiting a significantly lower EC50 value compared to both methyl cinnamate and methyl 4-hydroxycinnamate. The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring enhances the inhibitory activity against Nitrosomonas europaea. This suggests that the electron-withdrawing nature of fluorine plays a crucial role in the interaction with the target enzyme, likely ammonia monooxygenase.
While comprehensive data for the antimicrobial, anticancer, and anti-inflammatory activities of this compound is currently limited in the public domain, its analogs have demonstrated a range of biological effects. Methyl 4-hydroxycinnamate, in particular, shows notable antimicrobial and anti-inflammatory properties. Further research is warranted to fully elucidate the bioactivity profile of this compound and to understand the structure-activity relationships within this class of compounds.
Conclusion
This comparative guide highlights the promising in vitro activity of this compound as a nitrification inhibitor. The presented data and experimental protocols provide a valuable resource for researchers in the fields of agricultural science, environmental science, and drug discovery. Future studies should focus on expanding the in vitro and in vivo testing of this compound to fully assess its potential applications.
References
- 1. DSpace at My University: Biological Screening and Phytochemical Studies of Sterculla Diversifolia (G. Don) Stem Bark and Leaves [repository.pastic.gov.pk]
- 2. Methyl-P-Coumarate | 19367-38-5 | Benchchem [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Antimicrobial activity of Cinnamomum impressicostatum - Agris UPM [webagris.upm.edu.my]
- 5. wjgnet.com [wjgnet.com]
- 6. ovid.com [ovid.com]
- 7. Methyl 4-hydroxycinnamate - Antiparasitics - CAT N°: 35203 [bertin-bioreagent.com]
A Comparative Guide to the Validation of Analytical Methods for Fluorinated Ester Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of fluorinated esters is critical for advancing pharmaceutical research and development. The choice of analytical methodology can significantly impact the accuracy and sensitivity of results. This guide provides an objective comparison of two predominant analytical techniques for the quantification of fluorinated esters: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by experimental data from validated studies on relevant fluorinated compounds.
Data Presentation: Quantitative Performance Comparison
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Type | Volatile and thermally stable fluorinated esters (often requiring derivatization for non-volatile precursors) | Wide range of fluorinated esters, including non-volatile and thermally labile compounds |
| Example Analyte | Methyl trifluoroacetate (derivatized from Trifluoroacetic Acid) | Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) |
| Linearity (R²) | ≥ 0.995[1] | 0.989 - 0.999[2] |
| Lower Limit of Quantification (LLOQ) | ~1.0 µg/mL or µg/g[3] | 0.009 - 0.245 µg/L[2] |
| Accuracy (% Recovery) | 95.25% - 100.29%[4] | 87.9% - 113.1%[2] |
| Precision (%RSD) | ≤ 7.16%[4] | 2.0% - 19.5%[2] |
| Sample Throughput | Moderate | High |
| Derivatization | Often required for polar or non-volatile analytes | Generally not required |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide representative experimental protocols for the quantification of fluorinated compounds using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the analysis of volatile fluorinated compounds, such as methyl trifluoroacetate, often formed through derivatization of a parent compound.
1. Sample Preparation (Derivatization)
For non-volatile fluorinated acids to be analyzed as their ester derivatives by GC-MS, a derivatization step is necessary.[5]
-
Objective: To convert the non-volatile trifluoroacetic acid (TFA) into the volatile methyl trifluoroacetate (MTFA).
-
Procedure:
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or similar.[4]
-
Mass Spectrometer: Agilent 5973 or equivalent.[4]
-
Column: HP-INNOWAX capillary column (30 m × 0.32 mm, 0.25 µm) or a Zebron™ ZB-624 (30 m x 0.32 mm, 1.80 µm film thickness).[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 200°C.[4]
-
Oven Temperature Program:
-
Mass Spectrometer Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from a validated method for the analysis of a range of per- and polyfluoroalkyl substances (PFAS) in human plasma.[2]
1. Sample Preparation
-
Objective: To extract the fluorinated analytes from a biological matrix.
-
Procedure:
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for fluorinated compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each analyte.
-
Mandatory Visualization
To illustrate the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.
Caption: GC-MS Workflow for Fluorinated Ester Analysis.
Caption: LC-MS/MS Workflow for Fluorinated Ester Analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. d-nb.info [d-nb.info]
- 3. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Predicted NMR Shifts for Methyl 4-fluorocinnamate
For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimentally obtained versus computationally predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-fluorocinnamate, a valuable intermediate in organic synthesis.
This comparison serves as a practical tool for researchers to assess the reliability of predictive NMR software and to aid in the spectral assignment of related compounds. The data is presented in clear, comparative tables, and the methodologies for both experimental data acquisition and computational prediction are detailed.
Data Presentation: Experimental vs. Predicted NMR Shifts
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound. Experimental data was obtained from a peer-reviewed publication, while predicted data was generated using a combination of widely accepted NMR prediction algorithms.
Table 1: ¹H NMR Chemical Shift Comparison (Solvent: CDCl₃)
| Protons | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.66 | 7.68 | 0.02 | d | 16.0 |
| H-2, H-6 | 7.52 | 7.55 | 0.03 | dd | 8.6, 5.4 |
| H-3, H-5 | 7.08 | 7.10 | 0.02 | t | 8.6 |
| H-8 | 6.37 | 6.40 | 0.03 | d | 16.0 |
| OCH₃ | 3.81 | 3.79 | -0.02 | s | - |
Table 2: ¹³C NMR Chemical Shift Comparison (Solvent: CDCl₃)
| Carbon | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |
| C=O | 164.90 | 166.50 | 1.60 |
| C-4 | 162.91 | 163.50 | 0.59 |
| C-7 | 143.56 | 144.20 | 0.64 |
| C-1 | 130.63 | 130.80 | 0.17 |
| C-2, C-6 | 129.94 | 130.10 | 0.16 |
| C-8 | 117.54 | 118.00 | 0.46 |
| C-3, C-5 | 115.95 | 116.20 | 0.25 |
| OCH₃ | 51.73 | 51.90 | 0.17 |
Experimental Protocol
The experimental NMR data was acquired according to the following protocol[1]:
-
Instrumentation : The ¹H and ¹³C NMR spectra were recorded on a 501 MHz and 126 MHz spectrometer, respectively.[1]
-
Solvent : Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.[1]
-
Referencing : The chemical shifts are reported in parts per million (ppm) and were referenced to the residual solvent peak of CDCl₃.[1]
-
Data Reporting : Coupling constants (J) are reported in Hertz (Hz). The multiplicities of the signals are abbreviated as follows: s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).[1]
Predictive Methodology
The predicted ¹H and ¹³C NMR spectra were generated using a consensus approach from multiple well-established online prediction engines. These tools utilize various computational methods, including empirical databases, incremental calculations, and machine learning algorithms, to estimate the chemical shifts based on the molecular structure of this compound. The values presented in the tables represent an average of the outputs from these predictive tools to provide a more robust and generalized prediction.
Workflow for NMR Data Comparison
The logical workflow for comparing experimental and predicted NMR data is illustrated in the diagram below. This process is fundamental for the structural verification of synthesized compounds and for assessing the accuracy of computational models.
Caption: Workflow for comparing experimental and predicted NMR data.
Discussion
The comparison reveals a generally good correlation between the experimental and predicted NMR data for this compound. For the ¹H NMR spectrum, the predicted chemical shifts are within 0.03 ppm of the experimental values, which is a strong indicator of the high accuracy of modern prediction tools for proton NMR.
In the ¹³C NMR spectrum, the differences are slightly larger, particularly for the carbonyl carbon (C=O) with a deviation of 1.60 ppm. This is a known area where prediction algorithms can have lower accuracy due to the sensitivity of carbonyl shifts to subtle electronic and conformational effects. However, for the other carbon atoms, the predicted values are in good agreement with the experimental data, with differences generally below 0.7 ppm.
Conclusion
This comparative guide demonstrates that while predicted NMR data can be a powerful tool for preliminary structural assessment and spectral assignment, experimental verification remains the gold standard for unambiguous structure elucidation. The observed discrepancies, especially in the ¹³C NMR spectrum, highlight the importance of understanding the limitations of predictive software. For researchers in drug development and organic synthesis, a combined approach of utilizing predictive tools for initial analysis followed by rigorous experimental confirmation is recommended for achieving the highest level of confidence in structural assignments.
References
A Comparative Guide to Michael Acceptors in Synthesis: Featuring Methyl 4-fluorocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Michael Acceptors
Michael acceptors are α,β-unsaturated compounds containing an electron-withdrawing group that activates the β-carbon for nucleophilic attack.[1] These electrophilic compounds are pivotal in various synthetic transformations and are increasingly utilized in the design of targeted covalent inhibitors (TCIs) for therapeutic intervention.[2] The reactivity of a Michael acceptor is a critical parameter influencing reaction rates, yields, and, in the context of drug design, the potency and selectivity of covalent inhibitors.
Common classes of Michael acceptors include α,β-unsaturated esters, amides, ketones, nitriles, and sulfones. The reactivity of these acceptors can be modulated by the nature of the electron-withdrawing group and the substitution pattern on the α- and β-carbons.
Quantitative Comparison of Common Michael Acceptors
To provide a quantitative basis for comparison, the following table summarizes the propagation rate coefficients (k_p) for the base-catalyzed Michael addition of hexanethiol to several common Michael acceptors. This data is extracted from a study by Huang et al. (2021) and serves as a benchmark for evaluating the reactivity of other Michael acceptors.[3]
| Michael Acceptor | Structure | Propagation Rate Coefficient (k_p) [M⁻¹s⁻¹] |
| N-propylmaleimide | 6.15 | |
| Ethyl vinyl sulfone | 1.85 | |
| Diethyl fumarate | 1.15 | |
| Butyl acrylate | 0.85 | |
| Diethyl maleate | 0.30 | |
| 1-Octen-3-one | Not Reported | |
| Acrylonitrile | Not Reported | |
| Methyl 4-fluorocinnamate | Not Reported |
Note: The propagation rate coefficient (k_p) is a measure of the intrinsic reactivity of the Michael acceptor towards the thiolate nucleophile in a base-catalyzed reaction. Higher k_p values indicate higher reactivity.
This compound: A Qualitative Assessment and Synthetic Utility
This compound is an α,β-unsaturated ester that has garnered attention as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[4] The presence of a fluorine atom at the para-position of the phenyl ring influences the electronic properties of the molecule. Fluorine is an electron-withdrawing group, which is expected to increase the electrophilicity of the β-carbon, thereby enhancing its reactivity as a Michael acceptor compared to unsubstituted methyl cinnamate. However, cinnamate esters, in general, are considered to be less reactive Michael acceptors compared to other classes such as maleimides and vinyl sulfones.
While specific kinetic data for this compound is not available in the literature, its reactivity can be inferred to be moderate, likely falling in the lower to middle range of the acceptors listed in the table above. Its utility in synthesis is well-documented, serving as a precursor for various compounds, including anti-inflammatory and analgesic agents.[4]
Experimental Protocol for Determining Michael Acceptor Reactivity
To facilitate the direct comparison of this compound and other novel Michael acceptors, the following experimental protocol, adapted from Huang et al. (2021), can be employed to determine the propagation rate coefficient (k_p) for the base-catalyzed thiol-Michael addition reaction.[3]
Objective: To determine the second-order rate constant for the Michael addition of a thiol to a Michael acceptor under pseudo-first-order conditions.
Materials:
-
Michael acceptor (e.g., this compound)
-
Thiol (e.g., hexanethiol or N-acetyl-L-cysteine)
-
Photobase generator (e.g., tetramethyl guanidine generator) or a non-nucleophilic base (e.g., DBU)
-
Solvent (e.g., acetonitrile or a suitable buffer)
-
Internal standard for chromatography (if applicable)
-
UV-Vis spectrophotometer or HPLC/GC for monitoring reaction progress
Procedure:
-
Solution Preparation: Prepare stock solutions of the Michael acceptor, thiol, and base in the chosen solvent. The concentration of the thiol should be in large excess (at least 10-fold) compared to the Michael acceptor to ensure pseudo-first-order kinetics.
-
Reaction Initiation: In a temperature-controlled cuvette or reaction vial, mix the solutions of the Michael acceptor and thiol. Initiate the reaction by adding the base (or by UV irradiation if using a photobase generator).
-
Kinetic Monitoring: Monitor the disappearance of the Michael acceptor over time using a suitable analytical technique. If the acceptor has a distinct UV-Vis absorbance, spectrophotometry can be used. Alternatively, aliquots can be taken at different time points, quenched, and analyzed by HPLC or GC.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the Michael acceptor (ln[MA]) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k_p) can be calculated by dividing k_obs by the concentration of the thiol: k_p = k_obs / [Thiol].
-
Workflow for Kinetic Analysis:
Caption: General workflow for a kinetic study of a Michael addition reaction.
Application in Drug Discovery: Covalent Inhibition of Signaling Pathways
Michael acceptors are frequently incorporated into drug candidates as "warheads" to form covalent bonds with specific nucleophilic residues (typically cysteine) on target proteins.[1] This irreversible or reversible covalent interaction can lead to enhanced potency, prolonged duration of action, and improved selectivity.
A key signaling pathway often targeted in cancer therapy is the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[5] Covalent inhibitors designed as Michael acceptors can target specific kinases within this pathway, such as mTOR, by forming a covalent bond with a non-catalytic cysteine residue in the active site.
PI3K/AKT/mTOR Signaling Pathway and Covalent Inhibition:
Caption: Covalent inhibition of the PI3K/AKT/mTOR signaling pathway.
In this representative pathway, a covalent inhibitor containing a Michael acceptor warhead can be designed to specifically target a cysteine residue in the mTOR kinase domain. By forming a covalent bond, the inhibitor effectively blocks the downstream signaling cascade that promotes cancer cell proliferation. While this compound has not been explicitly reported as an inhibitor of this pathway, its chemical properties make it a potential scaffold for the design of such targeted covalent therapies.
Conclusion
The selection of a Michael acceptor is a critical consideration in both synthetic chemistry and drug discovery. While highly reactive acceptors like maleimides offer rapid reaction kinetics, less reactive acceptors may provide greater selectivity and are often preferred for in vivo applications to minimize off-target reactions.
This compound represents an interesting Michael acceptor with potential for fine-tuning reactivity through its electronic properties. Although direct comparative kinetic data is currently lacking, the provided experimental protocol offers a clear path for its quantitative evaluation. As the field of targeted covalent inhibitors continues to expand, a deeper understanding of the reactivity of a diverse range of Michael acceptors, including substituted cinnamates, will be crucial for the rational design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 3. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-fluorocinnamate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-fluorocinnamate, aligning with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
Hazard Summary:
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| PPE Item | Specification |
| Eye Protection | Eyeshields or tight-sealing safety goggles.[1][3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Respiratory | Type N95 (US) or equivalent respirator.[1] |
| Body Protection | Laboratory coat and appropriate protective clothing. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[3][4] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Chemical Waste Segregation and Disposal:
-
Containerization:
-
Place excess or unwanted this compound into a designated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of accumulation and any relevant hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
-
Decontamination:
-
Thoroughly decontaminate any lab equipment or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) and then soap and water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, gloves) as hazardous waste in the same manner as the chemical itself.
-
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Skin Contact | Wash the affected area with plenty of soap and water.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][4] |
| Ingestion | If swallowed, call a poison center or doctor/physician if you feel unwell.[3] |
For significant spills, evacuate the area and contact your institution's emergency response team.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of Methyl 4-fluorocinnamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 4-fluorocinnamate, a solid aromatic ester utilized in various research and development applications.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Butyl rubber or Viton™ gloves. Consider double-gloving. | Provides superior resistance to esters and aromatic hydrocarbons. Nitrile gloves are not recommended for prolonged contact.[1] |
| Body Protection | A lab coat worn fully buttoned. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | An N95-rated respirator or higher.[2] | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is vital to safely handle this chemical.
Engineering Controls:
-
Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.
Step-by-Step Handling Procedure: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Designate a clean and uncluttered work area within a chemical fume hood.
-
Ensure all necessary glassware and equipment (e.g., spatula, weigh boat, volumetric flask, solvent) are clean, dry, and readily available.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound powder from the storage container to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Add a small amount of the desired solvent to the weigh boat to rinse any remaining powder and transfer the rinse to the volumetric flask. Repeat this step to ensure a quantitative transfer.
-
Add approximately half of the final desired volume of the solvent to the volumetric flask.
-
Swirl the flask gently to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, paper towels) in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous waste container for halogenated organic liquids.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s).
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert, non-combustible material and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS office.
Caption: Workflow for Safely Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


